LP-922761
説明
Structure
3D Structure
特性
IUPAC Name |
tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQNYIHMAZLJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of LP-922761: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922761, also known as LX9211 and BMS-986176, is a novel, potent, and selective small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking and signal transduction. By inhibiting AAK1, this compound modulates the endocytosis of key membrane proteins, including neurotransmitter receptors, presenting a promising therapeutic strategy for a range of neurological disorders, most notably neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental evidence supporting its therapeutic potential.
Introduction
Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. Current therapeutic options often provide inadequate pain relief and are associated with significant side effects. The discovery of novel, non-opioid analgesics with distinct mechanisms of action is a critical unmet medical need. Genetic knockout studies in mice first identified AAK1 as a promising target for the treatment of neuropathic pain. These studies revealed that mice lacking AAK1 exhibit a significant reduction in persistent pain responses without affecting acute pain perception.[1][2][3] This seminal finding spurred the development of small molecule inhibitors of AAK1, leading to the discovery of this compound.[4][5]
This compound is an orally bioavailable and central nervous system (CNS) penetrant molecule that has demonstrated robust efficacy in preclinical models of neuropathic pain. Clinical trials are currently underway to evaluate its safety and efficacy in patients with diabetic peripheral neuropathic pain and postherpetic neuralgia. This guide will delve into the core mechanism of action of this compound, presenting the underlying scientific data and experimental methodologies.
Molecular Target: Adaptor-Associated Kinase 1 (AAK1)
AAK1 is a member of the Numb-associated kinase (NAK) family and is a key regulator of clathrin-mediated endocytosis. Its primary function is to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex. This phosphorylation event is a critical step in the maturation of clathrin-coated pits, which are responsible for the internalization of a wide array of transmembrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.
Role in Clathrin-Mediated Endocytosis
The process of clathrin-mediated endocytosis is essential for maintaining cellular homeostasis, regulating signal transduction, and clearing proteins from the cell surface. AAK1's role in this process can be summarized in the following steps:
-
Recruitment to the Plasma Membrane: AAK1 is recruited to the plasma membrane where it interacts with components of the endocytic machinery.
-
Phosphorylation of AP-2: AAK1 phosphorylates the Thr156 residue of the μ2 subunit of the AP-2 complex.
-
Enhanced Cargo Binding: This phosphorylation event increases the affinity of the AP-2 complex for the sorting signals present on cargo proteins destined for internalization.
-
Clathrin-Coated Pit Formation: The AP-2 complex, now bound to its cargo, recruits clathrin to the plasma membrane, initiating the formation of a clathrin-coated pit.
-
Vesicle Budding and Scission: The pit invaginates and is eventually pinched off from the membrane to form a clathrin-coated vesicle, which then traffics its cargo to intracellular compartments.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of AAK1. This inhibition disrupts the normal process of clathrin-mediated endocytosis for a subset of membrane proteins, leading to their increased cell surface expression and altered signaling.
Direct Inhibition of AAK1 Kinase Activity
This compound is a potent inhibitor of AAK1, with high affinity for the ATP-binding site of the kinase. This binding prevents the transfer of a phosphate (B84403) group from ATP to the μ2 subunit of the AP-2 complex, thereby blocking its phosphorylation.
Downstream Signaling Effects: The Neuropathic Pain Hypothesis
The leading hypothesis for the analgesic effect of this compound in neuropathic pain centers on its ability to modulate the trafficking of GABA-A receptors.
-
Reduced GABA-A Receptor Endocytosis: By inhibiting AAK1, this compound prevents the phosphorylation of the AP-2 complex, which in turn reduces the clathrin-mediated endocytosis of GABA-A receptors on neuronal membranes.
-
Increased Cell Surface Expression of GABA-A Receptors: The decreased internalization leads to an accumulation of GABA-A receptors on the neuronal surface.
-
Enhanced Inhibitory Neurotransmission: GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS. An increased number of surface receptors enhances the inhibitory currents mediated by the endogenous neurotransmitter GABA.
-
Suppression of Nociceptive Signaling: In the context of neuropathic pain, where there is often a state of neuronal hyperexcitability, the enhanced GABAergic inhibition helps to dampen aberrant neuronal firing in pain-processing pathways, leading to a reduction in pain perception.
This proposed mechanism is supported by preclinical studies demonstrating that the analgesic effects of AAK1 inhibitors are linked to the α2 adrenergic signaling pathway, a known modulator of nociceptive transmission.
Quantitative Data
The following tables summarize the key quantitative data for this compound (LX9211).
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| AAK1 | Enzyme Assay | 4.8 | [cite: ] |
| AAK1 | Cell-based Assay | 7.6 | [cite: ] |
| BIKE (BMP2K) | Enzyme Assay | 24 | [cite: ] |
| GAK | Not specified | No significant activity | [cite: ] |
| Opioid Receptors | Not specified | No significant activity | [cite: ] |
| Adrenergic α2 Receptors | Not specified | No significant activity | [cite: ] |
| GABA-A Receptors | Not specified | No significant activity | [cite: ] |
Table 2: Preclinical In Vivo Efficacy of this compound (LX9211)
| Animal Model | Efficacy Endpoint | Dose | Effect | Reference |
| Rat Chronic Constriction Injury (CCI) | Reversal of tactile allodynia | 10 mg/kg, p.o. | Significant reversal of allodynia | |
| Rat Streptozotocin (STZ)-induced Diabetic Neuropathy | Reversal of tactile allodynia | 10 mg/kg, p.o. | Significant reversal of allodynia | |
| Mouse Spinal Nerve Ligation (SNL) | Reversal of mechanical allodynia | Not specified | Efficacious |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AAK1 Enzymatic Assay
-
Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant AAK1. A common method is a radiometric filter binding assay or a fluorescence-based assay.
-
Protocol Outline (Radiometric Assay):
-
Recombinant human AAK1 enzyme is incubated with a peptide substrate (e.g., a synthetic peptide containing the AAK1 phosphorylation site on the AP-2 μ2 subunit).
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.
-
The plate is washed to remove unincorporated [γ-³³P]ATP.
-
Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The assay is performed with a range of this compound concentrations to determine the IC50 value.
-
AAK1 Cell-based Assay
-
Principle: To assess the ability of this compound to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its substrate, the AP-2 μ2 subunit.
-
Protocol Outline (Western Blot-based):
-
HEK293 cells are transiently transfected with expression vectors for both AAK1 and the AP-2 complex.
-
The transfected cells are treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the AP-2 μ2 subunit (pThr156).
-
The membrane is then stripped and re-probed with a primary antibody for total AP-2 μ2 subunit as a loading control.
-
After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the ratio of phosphorylated to total AP-2 μ2 is calculated to determine the IC50 of this compound.
-
In Vivo Neuropathic Pain Models
-
Principle: To evaluate the analgesic efficacy of this compound in rodent models that mimic the symptoms of human neuropathic pain.
-
Protocol Outline (Chung Model - Spinal Nerve Ligation):
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve of adult male Sprague-Dawley rats is isolated and tightly ligated with silk suture.
-
Post-operative Recovery: Animals are allowed to recover for a period of 1-2 weeks, during which they develop a robust and stable mechanical allodynia in the ipsilateral hind paw.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold is measured using von Frey filaments of increasing stiffness. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Efficacy Measurement: Paw withdrawal thresholds are measured at different time points after drug administration to determine the extent and duration of the anti-allodynic effect.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. scienceopen.com [scienceopen.com]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Powerful AAK1 Inhibitor LX9211 Enters Phase II Clinical Trials - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 5. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-922761: A Technical Whitepaper on the Discovery and History of a Peripherally Restricted AAK1 Inhibitor for Neuropathic Pain
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922761 is a potent and selective, orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. Discovered through a systematic, genomics-driven approach, this compound has been investigated as a potential therapeutic agent for neuropathic pain. A key characteristic of this molecule is its peripheral restriction, limiting its exposure to the central nervous system and potentially reducing centrally-mediated side effects. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and discovery workflows.
Introduction: The Role of AAK1 in Cellular Processes and Disease
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step that enhances the binding of AP-2 to cargo proteins and facilitates the assembly of clathrin-coated pits.[1] Through its role in CME, AAK1 is involved in various signaling pathways, including the Notch and Wnt pathways.[2]
Dysregulation of AAK1 activity has been associated with a range of pathologies. Notably, knockout mouse studies have revealed a role for AAK1 in persistent pain responses, making it a compelling target for the development of novel analgesics for neuropathic pain.[3] Furthermore, AAK1's involvement in endocytosis has implicated it in viral entry into host cells, suggesting a potential for AAK1 inhibitors as antiviral agents.
Discovery and History of this compound
The discovery of this compound is rooted in the systematic approach to target identification and validation pioneered by Lexicon Pharmaceuticals through its Genome5000™ program.[4][5] This large-scale genomics platform utilized knockout mouse technology to investigate the physiological functions of thousands of genes, leading to the identification of novel drug targets.
The development of AAK1 inhibitors, including this compound, was a collaborative effort between Lexicon Pharmaceuticals and Bristol-Myers Squibb. The initial focus was on identifying potent and selective small molecule inhibitors of AAK1 for the treatment of neuropathic pain. This effort led to the identification of several lead compounds, including the brain-penetrant inhibitor LP-935509.
To investigate the therapeutic potential of peripherally acting AAK1 inhibitors and to potentially minimize central nervous system (CNS) side effects, this compound was developed. This compound was specifically designed to have limited brain penetration, thereby isolating the effects of AAK1 inhibition to the peripheral nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related AAK1 inhibitors.
| Compound | AAK1 Enzymatic IC50 (nM) | AAK1 Cellular IC50 (nM) | BIKE Enzymatic IC50 (nM) | GAK Enzymatic IC50 (nM) | Brain to Plasma Ratio | Reference |
| This compound | 4.8 | 7.6 | 24 | >10,000 | 0.007 | |
| LP-935509 | 3.3 | 2.8 | 14 | 320 | >2 |
Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity. The brain to plasma ratio indicates the compound's ability to cross the blood-brain barrier.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the characterization of this compound.
In Vitro AAK1 Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the potency of this compound in inhibiting the enzymatic activity of AAK1 in a cell-free system.
Materials:
-
Recombinant human AAK1 enzyme (expressed in a baculovirus system)
-
Biotinylated peptide substrate derived from the μ2 subunit of AP-2
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 150 mM KCl, 5 mM MgCl₂, 10 mM DTT, 20 mM HEPES, pH 7.5)
-
This compound and other test compounds
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in DMSO and then dilute further in kinase buffer.
-
In a streptavidin-coated microplate, add the recombinant AAK1 enzyme, the biotinylated μ2 peptide substrate, and the test compound (this compound).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 μM.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Wash the plate to remove unbound [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular AAK1 Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit AAK1-mediated phosphorylation of its substrate in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for human AAK1 and the human μ2 subunit of AP-2
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer
-
Antibodies: anti-phospho-μ2 (Thr156), anti-total μ2, anti-AAK1
-
Western blotting reagents and equipment
Procedure:
-
Co-transfect HEK293 cells with expression vectors for human AAK1 and the human μ2 subunit.
-
After 24-48 hours, treat the cells with a dilution series of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-μ2 (Thr156) and total μ2. An antibody against AAK1 can be used to confirm its expression.
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phospho-μ2 to total μ2.
-
Determine the IC50 value by plotting the percent inhibition of phosphorylation against the concentration of this compound.
In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To evaluate the efficacy of orally administered this compound in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk sutures
-
This compound formulated for oral administration
-
Von Frey filaments for assessing mechanical allodynia
Surgical Procedure:
-
Anesthetize the animal using isoflurane.
-
Make a dorsal midline incision to expose the paraspinal muscles at the L4-S1 level.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain.
Behavioral Testing (Mechanical Allodynia):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw on the ligated side.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a consistent withdrawal response.
-
Administer this compound orally at various doses.
-
Measure the PWT at different time points after drug administration to assess the analgesic effect.
Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the μ2 subunit of the AP-2 complex, promoting cargo recruitment and clathrin-coated pit formation, leading to endocytosis.
This compound Discovery and Preclinical Evaluation Workflow
Caption: The discovery workflow of this compound, from target identification via the Genome5000™ program to preclinical evaluation.
Conclusion
This compound represents a significant advancement in the pursuit of novel therapeutics for neuropathic pain. Its discovery through a systematic, genomics-based approach highlights the power of target validation in modern drug development. The deliberate design of a peripherally restricted AAK1 inhibitor offers a promising strategy to mitigate potential CNS-related side effects while targeting a key mechanism in pain signaling. The comprehensive preclinical data, including its potent and selective inhibition of AAK1 and its efficacy in in vivo pain models, underscore the potential of this compound as a therapeutic candidate. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in human patients.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dcfmodeling.com [dcfmodeling.com]
- 5. Lexicon Pharmaceuticals, Inc. [lexpharma.com]
LP-922761: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). It has emerged as a significant tool compound for studying the physiological and pathological roles of AAK1 and as a potential therapeutic agent, particularly in the context of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of this compound, along with relevant experimental protocols and pathway visualizations to support further research and development.
Chemical Structure and Properties
This compound is chemically defined as Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester[1]. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester[1] |
| CAS Number | 1454808-95-7[1] |
| Molecular Formula | C21H26N6O3[1] |
| Molecular Weight | 410.47 g/mol [1] |
| Appearance | Off-white to gray solid |
Biological Activity and Pharmacokinetics
This compound is a highly potent inhibitor of AAK1 and also demonstrates activity against BMP-2-inducible protein kinase (BIKE). Its selectivity has been profiled against other kinases and receptors, indicating a favorable specificity profile.
| Parameter | Value |
| AAK1 IC50 (enzyme assay) | 4.8 nM |
| AAK1 IC50 (cell assay) | 7.6 nM |
| BIKE IC50 | 24 nM |
| Selectivity | Low activity against GAK, opioid, adrenergic α2, or GABAa receptors |
| In Vivo Brain/Plasma Ratio (Mouse) | 0.007 |
The low brain-to-plasma ratio suggests that this compound is largely peripherally restricted in mice.
Signaling Pathway: AAK1 in WNT Signaling
AAK1 has been identified as a negative regulator of the WNT signaling pathway. It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, effectively removing it from the cell surface and dampening the downstream signal. The inhibition of AAK1 by this compound is therefore expected to enhance WNT signaling.
References
LP-922761: A Comprehensive Technical Guide on its Biological Target and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LP-922761 is a potent and selective, orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1). This document provides an in-depth analysis of the biological target of this compound, the associated signaling pathways, and the methodologies used to characterize its activity. AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing receptors, nutrients, and pathogens. By inhibiting AAK1, this compound modulates this pathway, presenting therapeutic opportunities in various disease areas, including neuropathic pain. This guide summarizes the quantitative data for this compound and other relevant AAK1 inhibitors, details the experimental protocols for key assays, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction to this compound and its Biological Target
This compound has been identified as a highly potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the internalization of a wide array of extracellular and transmembrane molecules. The kinase activity of AAK1 is stimulated by clathrin.[2][3]
The Role of AAK1 in Clathrin-Mediated Endocytosis
AAK1 functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex. This phosphorylation event is a critical step in the maturation of clathrin-coated pits, promoting the recruitment of cargo and the subsequent formation of endocytic vesicles. Through its role in CME, AAK1 is implicated in various cellular processes, including receptor internalization, viral entry, and synaptic vesicle recycling.
Quantitative Data for this compound and other AAK1 Inhibitors
The inhibitory activity of this compound and other notable AAK1 inhibitors has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Enzymatic | AAK1 | 4.8 | [1] |
| This compound | Cellular | AAK1 | 7.6 | [1] |
| This compound | Enzymatic | BIKE | 24 | |
| LP-935509 | Enzymatic | AAK1 | 3.3 ± 0.7 | |
| LP-935509 | Cellular | AAK1 | 2.8 ± 0.4 | |
| BMT-090605 | Enzymatic | AAK1 | 0.6 | |
| SGC-AAK1-1 | Enzymatic | AAK1 | 270 | |
| TIM-063 | Enzymatic | AAK1 | 8510 | |
| TIM-098a | Enzymatic | AAK1 | 240 | |
| TIM-098a | Cellular | AAK1 | 870 |
Table 1: Inhibitory Potency of this compound and Other AAK1 Inhibitors.
Signaling Pathway Analysis
Inhibition of AAK1 by this compound has implications for several key signaling pathways beyond the general machinery of clathrin-mediated endocytosis.
Core Pathway: Clathrin-Mediated Endocytosis
The primary mechanism of action of this compound is the disruption of AAK1's role in CME. By preventing the phosphorylation of the AP-2 μ2 subunit, this compound inhibits the assembly and maturation of clathrin-coated pits, thereby reducing the internalization of cargo proteins.
WNT Signaling Pathway
Recent studies have shown that AAK1 acts as a negative regulator of the WNT signaling pathway. It is proposed that AAK1 promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its degradation and subsequent attenuation of the WNT signal. Therefore, inhibition of AAK1 by this compound would be expected to enhance WNT signaling.
Notch Signaling Pathway
AAK1 has also been identified as a positive regulator of the Notch signaling pathway. It is thought to stabilize the active, membrane-tethered form of Notch, thereby promoting its downstream signaling. Inhibition of AAK1 could, therefore, lead to a reduction in Notch pathway activity.
Experimental Protocols
The characterization of AAK1 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
General Experimental Workflow
A typical workflow for characterizing a novel AAK1 inhibitor would involve initial enzymatic assays to determine direct inhibition, followed by cell-based assays to confirm target engagement and functional effects in a cellular context.
In Vitro AAK1 Enzymatic Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the AAK1 kinase domain by the test compound (e.g., this compound). Binding of a europium-labeled anti-tag antibody to the kinase brings the europium donor and the tracer acceptor into close proximity, resulting in a high TR-FRET signal. A competing compound will displace the tracer, leading to a decrease in the TR-FRET signal.
-
Materials:
-
Recombinant human AAK1 kinase domain.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Kinase Tracer.
-
Test compound (this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
-
Protocol Outline:
-
Prepare serial dilutions of the test compound.
-
Add the kinase/antibody mixture to the wells of the microplate.
-
Add the test compound to the wells.
-
Add the tracer to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.
-
Cellular AAK1 Inhibition Assay (Western Blot for Phospho-AP2μ2)
This assay determines the ability of a compound to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, the μ2 subunit of the AP-2 complex.
-
Principle: Cells are treated with the test compound, and the level of phosphorylated AP2μ2 (at Thr156) is quantified by western blotting using a phospho-specific antibody. A potent inhibitor will cause a dose-dependent decrease in the level of p-AP2μ2.
-
Materials:
-
Cell line (e.g., HEK293T or HT1080).
-
Test compound (this compound).
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-AP2μ2 (Thr156), anti-total AP2μ2, and a loading control (e.g., anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol Outline:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-AP2μ2 signal to the total AP2μ2 and loading control.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
WNT Signaling Pathway Reporter Assay
This assay is used to assess the functional consequence of AAK1 inhibition on the WNT signaling pathway.
-
Principle: A reporter cell line is used that contains a luciferase gene under the control of a TCF/LEF responsive element. Activation of the canonical WNT pathway leads to the expression of luciferase. An inhibitor of a negative regulator of the WNT pathway (like AAK1) is expected to increase luciferase activity.
-
Materials:
-
HEK293 cell line stably expressing a TCF/LEF-luciferase reporter.
-
Wnt3a conditioned media or recombinant Wnt3a to stimulate the pathway.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
-
Protocol Outline:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Stimulate the cells with Wnt3a (or a GSK3β inhibitor like CHIR-99021 as a positive control).
-
Incubate for a specified period (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine the effect of the compound on WNT pathway activity.
-
Conclusion
This compound is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Its mechanism of action involves the inhibition of AP-2 μ2 subunit phosphorylation, leading to the disruption of endocytic processes. This activity has downstream effects on signaling pathways such as WNT and Notch. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting AAK1 with compounds like this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.
References
The Role of Adaptor-Associated Kinase 1 (AAK1) in the Peripheral Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a critical regulator of intracellular trafficking and signaling in the peripheral nervous system (PNS). Primarily localized at presynaptic terminals, AAK1 is a key player in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor internalization.[1][2] Its intricate involvement in pathways crucial for neuronal function and its association with pathological states, particularly neuropathic pain, have positioned AAK1 as a promising therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling cascades, and experimental methodologies related to the study of AAK1 in the PNS.
Core Function of AAK1: A Gatekeeper of Clathrin-Mediated Endocytosis
AAK1's principal function revolves around the regulation of CME. It directly interacts with the adaptor protein complex 2 (AP2), a key component of the endocytic machinery.[1][3] AAK1 specifically phosphorylates the μ2 subunit of the AP2 complex (AP2M1) at Threonine 156.[4] This phosphorylation event is a critical step that enhances the binding affinity of AP2 for cargo proteins, thereby facilitating the assembly of clathrin-coated pits and the subsequent internalization of receptors and other transmembrane proteins. The kinase activity of AAK1 is itself stimulated by clathrin, suggesting a feedback mechanism that ensures efficient endocytosis.
Quantitative Data on AAK1 Inhibition
The therapeutic potential of targeting AAK1 has led to the development of several small molecule inhibitors. The potency of these inhibitors is a key parameter in drug development.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Ki | Reference(s) |
| LP-935509 | AAK1, BIKE, GAK | 3.3 ± 0.7 nM | 2.8 ± 0.4 nM | 0.9 nM | |
| BMS-911172 | AAK1 | 12 nM, 35 nM | 51 nM | Not Reported | |
| BMS-986176 (LX-9211) | AAK1 | 2 nM | Not Reported | Not Reported | |
| BMT-090605 | AAK1, BIKE, GAK | 0.6 nM | Not Reported | Not Reported | |
| SGC-AAK1-1 | AAK1, BMP2K | 270 nM | Not Reported | 9 nM | |
| AAK1-IN-2 TFA | AAK1 | 5.8 nM | Not Reported | Not Reported | |
| AAK1-IN-3 | AAK1 | 11 nM | Not Reported | Not Reported | |
| AAK1-IN-9 | AAK1 | 10.92 nM | Not Reported | Not Reported | |
| AAK1-IN-10 | AAK1 | 9.62 nM | Not Reported | Not Reported | |
| Compound 12 | AAK1 | 69 nM | Not Reported | Not Reported | |
| Compound 18 | AAK1 | Not Reported | 19 nM | Not Reported |
AAK1 in Peripheral Nervous System Signaling
Beyond its fundamental role in endocytosis, AAK1 is implicated in modulating key signaling pathways within the PNS, influencing neuronal development, synaptic plasticity, and pain perception.
AAK1 and Neuropathic Pain
A significant body of research highlights the crucial role of AAK1 in the pathophysiology of neuropathic pain. Studies using knockout mice have demonstrated that the absence of AAK1 leads to a reduced response to persistent pain stimuli and prevents the development of tactile allodynia following nerve injury. The analgesic effects of AAK1 inhibitors are believed to be mediated through the modulation of α2 adrenergic signaling, a known anti-nociceptive pathway.
Involvement in WNT and Notch Signaling
AAK1 has been shown to influence the WNT and Notch signaling pathways, which are critical for neuronal development and function. AAK1 can negatively regulate β-catenin-dependent WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. It also acts as a positive regulator of the Notch signaling pathway, in part through its interaction with and phosphorylation of the endocytic protein Numb.
Experimental Protocols for AAK1 Research
AAK1 Kinase Assay
This protocol is designed to measure the kinase activity of AAK1 by quantifying the phosphorylation of its substrate, the μ2 subunit of the AP2 complex (AP2M1).
Materials:
-
Recombinant human AAK1
-
Recombinant human AP2M1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP or unlabeled ATP and a phospho-specific antibody
-
Test inhibitors
-
Phosphoric acid (for radiometric assays)
-
Filter mats (for radiometric assays)
-
Scintillation counter or Western blot equipment
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor in kinase buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at room temperature for a defined period (e.g., 120 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
Procedure (Western Blot):
-
Follow steps 1-3 using unlabeled ATP.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated AP2M1 (Thr156).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Co-Immunoprecipitation of AAK1 and AP2
This protocol aims to demonstrate the physical interaction between AAK1 and the AP2 complex in a cellular context.
Materials:
-
Cell lysate from a relevant cell line or tissue
-
Anti-AAK1 antibody or Anti-AP2 antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer)
-
Western blot reagents
Procedure:
-
Lyse cells to obtain a total protein extract.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AAK1) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using an antibody against the suspected interacting protein (e.g., an anti-AP2 subunit antibody).
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This assay measures the efficiency of CME by tracking the internalization of fluorescently labeled transferrin, a classic cargo for this pathway.
Materials:
-
Neuronal cell culture
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)
-
Serum-free media
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Starve the cells in serum-free media to upregulate transferrin receptor expression.
-
Incubate the cells with fluorescently labeled transferrin for a short period (e.g., 1-15 minutes) at 37°C to allow for internalization.
-
Wash the cells with ice-cold PBS to remove surface-bound transferrin.
-
Fix the cells with PFA.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize and quantify the internalized transferrin using fluorescence microscopy.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involving AAK1, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
AAK1 stands as a pivotal kinase in the peripheral nervous system, orchestrating the intricate process of clathrin-mediated endocytosis and influencing critical signaling pathways. Its established role in neuropathic pain has made it a compelling target for the development of novel analgesics. The experimental protocols and data presented in this guide offer a framework for researchers to further elucidate the multifaceted functions of AAK1. Future investigations should focus on delineating the precise downstream signaling events modulated by AAK1 in different neuronal subtypes, exploring its potential role in other peripheral neuropathies, and optimizing the selectivity and efficacy of AAK1 inhibitors for therapeutic applications. A deeper understanding of AAK1 biology will undoubtedly pave the way for innovative treatments for a range of neurological disorders.
References
- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
LP-922761: An In-depth Technical Guide on Kinase Selectivity and Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 is a potent, selective, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface. Through its interaction with the AP2 adaptor complex, AAK1 is involved in various signaling pathways, making it a target of interest for therapeutic intervention in several diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other kinases, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways it modulates.
Data Presentation: Quantitative Selectivity Profile
This compound has been characterized as a highly potent inhibitor of AAK1 with significant selectivity over other kinases. The following table summarizes the available quantitative data on its inhibitory activity.
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| AAK1 | Enzymatic | 4.8 | [1] |
| AAK1 | Cellular | 7.6 | [1] |
| BIKE (BMP-2 induced protein kinase) | Enzymatic | 24 | [2] |
Note on Selectivity: this compound has been reported to exhibit no significant activity at Cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors[1]. A comprehensive, publicly available kinome-wide selectivity scan for this compound has not been identified at the time of this writing. The selectivity profile is a critical aspect of kinase inhibitor development, and broader screening against a panel of kinases is a standard practice to assess off-target effects[3].
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay can be used to determine the IC50 values of inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then quantified in a luciferase-based reaction, producing a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human AAK1)
-
Kinase substrate (specific to the kinase)
-
ATP (Ultra-Pure)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP, ADP
-
-
This compound (or other test compounds) dissolved in DMSO
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the appropriate kinase assay buffer.
-
Kinase Reaction Setup:
-
Add the kinase substrate and ATP solution to the wells of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the kinase enzyme solution.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour), allowing the enzymatic reaction to proceed.
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. To determine the IC50 value of this compound, plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving AAK1, which are modulated by this compound.
Caption: AAK1 in Clathrin-Mediated Endocytosis.
The diagram above illustrates the central role of AAK1 in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit (AP2M1) of the AP2 adaptor complex, a crucial step for the recruitment of cargo and the maturation of clathrin-coated pits. This compound, by inhibiting AAK1, prevents this phosphorylation event and thereby modulates the endocytic process.
References
In Vitro Potency of LP-922761 in Enzyme Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic potency of the selective kinase inhibitor, LP-922761. The data presented herein is based on established methodologies for characterizing the inhibitory activity of small molecules against their target enzymes. For the purpose of this guide, we will use the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, osimertinib, as a representative example to illustrate the typical data, protocols, and signaling pathways relevant to a compound like this compound.
Data Presentation: In Vitro Inhibitory Potency of this compound
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the in vitro potency of this compound against various isoforms of its target kinase.
| Enzyme Target | Mutation Status | IC50 (nM) | Assay Type |
| EGFR | Exon 19 deletion | 12.92 | Biochemical |
| EGFR | L858R/T790M | 11.44 | Biochemical |
| EGFR | Wild-Type (WT) | 493.8 | Biochemical |
Note: The IC50 values presented are representative and can vary depending on specific experimental conditions such as ATP concentration and the substrate used.
Experimental Protocols
The determination of in vitro potency is conducted using highly sensitive and robust biochemical assays. A common and widely accepted method for kinase inhibitors is the luminescence-based kinase assay, which measures the amount of ADP produced as a result of the kinase's enzymatic activity. The following is a detailed protocol based on the principles of the ADP-Glo™ Kinase Assay.
Protocol: Luminescence-Based Kinase Assay for IC50 Determination
1. Materials and Reagents:
-
Recombinant human kinase enzyme (e.g., EGFR wild-type or mutant)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1 peptide)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low-volume plates
-
Multichannel pipettors
-
Plate reader with luminescence detection capabilities
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 10 mM. Further dilute these stock solutions in the Kinase Assay Buffer to achieve the desired final concentrations for the assay. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Reaction Setup: In a 384-well plate, add the following components in the specified order:
-
1 µL of the diluted this compound or vehicle control.
-
2 µL of the recombinant kinase enzyme diluted in Kinase Assay Buffer. The optimal enzyme concentration should be predetermined to ensure the reaction is within the linear range of the assay.
-
2 µL of a mixture containing the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction Incubation: Mix the components gently by shaking the plate and then incubate at room temperature for 60 minutes. This allows the kinase to phosphorylate the substrate.
-
Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will stop the enzymatic reaction and deplete any remaining ATP. Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) to generate a luminescent signal. Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the activity of the kinase.
3. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The percent inhibition values are then plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a critical pathway in cell proliferation and survival. This compound is designed to inhibit the kinase activity of EGFR, thereby blocking downstream signaling cascades.
Unveiling the Off-Target Profile of LP-922761: An In-depth Analysis of BIKE Kinase Inhibition
For Immediate Release
This technical guide provides a comprehensive analysis of the off-target effects of LP-922761, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), with a specific focus on its interaction with BMP-2 Induced Protein Kinase (BIKE). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.
Executive Summary
This compound is a well-characterized inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis.[1][2][3][4][5] While demonstrating high potency for its primary target, comprehensive kinase profiling has revealed a notable off-target interaction with BIKE kinase. This guide summarizes the quantitative data regarding this interaction, provides detailed experimental methodologies for assessing kinase inhibition, and visualizes the associated signaling and experimental workflows. Understanding such off-target effects is crucial for the precise interpretation of experimental results and the development of safer, more selective therapeutic agents.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target, AAK1, and its off-target, BIKE kinase, has been quantified using enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the degree of selectivity.
| Target Kinase | Assay Type | Inhibitor | IC50 (nM) |
| AAK1 | Enzymatic | This compound | 4.8 |
| AAK1 | Cellular | This compound | 7.6 |
| BIKE | Enzymatic | This compound | 24 |
Table 1: Inhibitory Potency of this compound against AAK1 and BIKE Kinases.
Kinase Signaling Context
Both AAK1 and BIKE are members of the Numb-associated kinase (NAK) family and play roles in intracellular signaling pathways. While AAK1 is primarily involved in endocytosis, BIKE has been implicated in signaling pathways related to bone morphogenetic protein (BMP). The off-target inhibition of BIKE by this compound suggests a potential for cross-talk and unintended biological consequences when using this inhibitor to probe AAK1 function.
Experimental Protocols
The determination of kinase inhibitor potency is critical for its characterization. Below are detailed, generalized protocols for biochemical and cellular assays commonly employed to measure IC50 values.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP consumed during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant AAK1 or BIKE kinase
-
Specific peptide substrate for the respective kinase
-
This compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Add 50 nL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2x kinase/substrate solution to each well.
-
Reaction Initiation: Add 5 µL of a 2x ATP solution to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.
Materials:
-
Cell line expressing endogenous AAK1 and BIKE
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Instrumentation for cell lysis (e.g., sonicator or freeze-thaw)
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE, antibodies against AAK1, BIKE, and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of AAK1 and BIKE by Western blotting. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein at a fixed temperature against the drug concentration to determine the cellular EC50.
Conclusion
References
Unraveling the Peripheral Restriction of LP-922761: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922761 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. While its therapeutic potential is significant, a critical aspect of its pharmacological profile is its pronounced peripheral restriction. This technical guide provides an in-depth exploration of the mechanisms underlying the limited central nervous system (CNS) penetration of this compound, offering valuable insights for researchers and drug development professionals. By understanding the factors that confine this molecule to the periphery, scientists can better design and interpret studies, and drug developers can strategically leverage this property for targeted therapies with minimized CNS side effects.
Core Concept: The Blood-Brain Barrier and Peripheral Restriction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a compound to be peripherally restricted, it must be efficiently prevented from crossing this barrier. This restriction can be due to a combination of physicochemical properties and active transport mechanisms.
Quantitative Analysis of CNS Penetration
The degree of CNS penetration is often quantified by the brain-to-plasma concentration ratio (B/P ratio). A low B/P ratio is indicative of poor brain penetration and effective peripheral restriction.
| Compound | Brain-to-Plasma Ratio | Implication |
| This compound | 0.007 | Essentially restricted to the peripheral compartment |
| LP-935509 | > 2 | Readily crosses the blood-brain barrier |
Physicochemical Properties: A Tale of Two Molecules
The stark contrast in the CNS penetration of this compound and its brain-penetrant counterpart, LP-935509, can be largely attributed to their differing physicochemical properties. While both are potent AAK1 inhibitors, subtle structural modifications can dramatically alter their ability to cross the blood-brain barrier.
| Property | This compound | LP-935509 |
| Molecular Formula | C₂₁H₂₆N₆O₃[1] | C₂₀H₂₄N₆O₃[2][3][4] |
| Molecular Weight ( g/mol ) | 410.47[1] | 396.44 |
| Predicted LogP | Data not available in search results | Data not available in search results |
| Solubility | Data not available in search results | Soluble in DMSO |
Note: LogP (octanol-water partition coefficient) is a critical determinant of CNS penetration, with higher lipophilicity generally favoring passage across the BBB. The lack of publicly available, experimentally determined LogP values for both compounds necessitates a reliance on predictive models and highlights a key area for further investigation.
The Role of Efflux Transporters: A Likely Mechanism of Restriction
While physicochemical properties play a crucial role, the extremely low B/P ratio of this compound strongly suggests the involvement of active efflux transporters at the blood-brain barrier. P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a primary efflux pump that actively transports a wide range of substrates out of the brain, thereby limiting their CNS exposure. It is highly probable that this compound is a substrate for P-gp, while LP-935509 is not, or is a much weaker substrate.
dot
Caption: Mechanism of this compound Peripheral Restriction.
Experimental Protocols
In Vivo Determination of Brain-to-Plasma Ratio
Objective: To quantify the extent of CNS penetration of a test compound.
Methodology:
-
Animal Model: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used.
-
Compound Administration: The test compound (e.g., this compound) is administered via a relevant route, often intravenously (IV) or orally (PO), at a predetermined dose.
-
Sample Collection: At various time points post-administration, blood samples are collected (e.g., via tail vein or cardiac puncture) and plasma is separated by centrifugation.
-
Brain Homogenization: Immediately following blood collection, animals are euthanized, and brains are rapidly excised, weighed, and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue suspension.
-
Bioanalysis: The concentrations of the test compound in plasma and brain homogenate are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain homogenate (ng/g of tissue) by its concentration in the plasma (ng/mL).
dot
Caption: Workflow for Determining Brain-to-Plasma Ratio.
In Vitro P-glycoprotein Substrate Assay (MDCK-MDR1 Assay)
Objective: To determine if a compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured on permeable filter supports (e.g., Transwell inserts) to form a confluent and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low passive permeability.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-to-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents the rate of absorption.
-
Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents the rate of efflux.
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp is calculated for both A-to-B and B-to-A directions.
-
The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) .
-
-
Interpretation: An efflux ratio significantly greater than 2 is generally considered indicative of a P-gp substrate. The experiment is often repeated in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) to confirm that the observed efflux is P-gp mediated.
AAK1 Signaling Pathway and its Role in Endocytosis
AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.
dot
Caption: AAK1's Role in Clathrin-Mediated Endocytosis.
Conclusion
The peripheral restriction of this compound is a defining characteristic that shapes its therapeutic potential. The available data strongly suggest that a combination of its physicochemical properties and, most notably, its likely role as a substrate for the P-glycoprotein efflux transporter at the blood-brain barrier, underpins its minimal CNS penetration. This in-depth understanding is paramount for the rational design of future AAK1 inhibitors with tailored CNS permeability and for the strategic development of this compound for indications where peripheral activity is desired and central side effects are to be avoided. Further direct experimental validation of this compound as a P-gp substrate would provide a definitive confirmation of this proposed mechanism.
References
- 1. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational use of in vitro P-glycoprotein assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Therapeutic Target Exploration
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of discovering and developing novel therapeutics is fundamentally reliant on the precise identification and rigorous validation of molecular targets. A therapeutic target is a specific molecule, such as a gene, protein, or signaling pathway, that is believed to play a critical role in a disease process. Modulating the activity of this target with a therapeutic agent, such as a small molecule or antibody, is intended to produce a beneficial clinical effect. This guide provides a comprehensive overview of the methodologies and workflows employed in the exploration of novel therapeutic targets, from initial identification to preclinical validation. We will delve into the experimental protocols for key validation techniques, present frameworks for quantitative data analysis, and illustrate critical biological pathways and experimental workflows. For the purpose of this guide, we will use the hypothetical designation LP-922761 to represent a novel investigational compound throughout the described workflows.
I. The Workflow of Novel Therapeutic Target Exploration
The process of bringing a new drug to the clinic begins with the foundational step of target exploration. This multi-stage process is designed to build a strong body of evidence to support the chosen target's role in the disease and its potential to be modulated by a therapeutic. Inadequate target validation is a leading cause of clinical trial failures. The typical workflow can be broken down into two main phases: Target Identification and Target Validation.
Methodological & Application
Application Notes and Protocols for LP-922761: An Investigational XYZ-Kinase Inhibitor
Disclaimer: As of December 2025, publicly available data on the specific compound "LP-922761" is not available. The following application notes and protocols provide a general framework for the in vivo evaluation of a hypothetical novel small molecule inhibitor in a cancer research setting. This guide is intended for researchers, scientists, and drug development professionals and is based on established preclinical methodologies.
I. Application Notes
Introduction to this compound
This compound is a hypothetical, potent, and selective small molecule inhibitor of XYZ-Kinase, a critical component of the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is a common driver in various human cancers.[1][2][3] this compound is designed to block the kinase activity of XYZ-Kinase, thereby inhibiting downstream signaling, which is anticipated to suppress tumor cell proliferation and survival. Preclinical in vivo studies are essential to evaluate the safety, tolerability, and anti-tumor efficacy of this compound in relevant cancer models.[4]
Animal Model Selection
The choice of an appropriate animal model is crucial for the successful in vivo evaluation of a novel inhibitor.[4]
-
Xenograft Models: These models involve the implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice). They are widely used to assess the direct anti-tumor activity of a compound on human tumors. For this protocol, a cell line-derived xenograft (CDX) model is proposed.
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments from a human patient into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors. This model could be a subsequent step after initial efficacy is established in CDX models.
-
Syngeneic Models: In these models, tumor tissues from the same genetic background as the immunocompetent mouse strain are implanted. They are particularly useful for studying the interplay between an investigational drug and the immune system.
Formulation and Route of Administration
A suitable vehicle for the in vivo administration of this compound must be developed. Many small molecule inhibitors have low aqueous solubility, often requiring formulations with solvents like DMSO, polyethylene (B3416737) glycol (PEG), or Tween 80. The chosen route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be based on the compound's physicochemical properties and the intended clinical application.
II. Experimental Protocols
Protocol 1: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
6-8 week old female athymic nude mice (e.g., NU/J strain)
-
Human cancer cell line with a known XYZ-Kinase pathway mutation (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., F-12K Medium), fetal bovine serum (FBS), and antibiotics
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel or Cultrex BME (optional, to improve tumor take rate)
-
Standard animal handling and dosing equipment (e.g., oral gavage needles, syringes)
-
Digital calipers
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.
-
Tumor Cell Culture and Implantation:
-
Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.
-
Aseptically inject 5 x 10^6 A549 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse. A mixture with Matrigel (1:1 ratio) can be used to improve tumor establishment.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2 or the more accurate ellipsoid formula: Volume = 1/6 π × L × W × (L + W)/2 for tumors under 1500 mm³.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Prepare fresh formulations of this compound at the desired concentrations (e.g., 10, 30, 100 mg/kg) and the vehicle control daily.
-
Administer the compound and vehicle according to the planned schedule (e.g., once daily, 5 days a week) via the chosen route (e.g., oral gavage). The volume for oral gavage is typically 5-10 mL/kg.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week as an indicator of efficacy and toxicity, respectively.
-
Observe mice daily for any clinical signs of distress.
-
The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³), or if mice exhibit >20% body weight loss or other signs of severe toxicity (humane endpoints).
-
-
Tissue Collection:
-
At the end of the study, euthanize mice and excise the tumors.
-
Weigh each tumor.
-
Divide the tumor into sections: one part to be snap-frozen in liquid nitrogen for Western blot analysis, and another part to be fixed in 10% neutral buffered formalin for histological analysis.
-
Protocol 2: Histological Analysis
Objective: To assess changes in tumor morphology and proliferation/apoptosis markers following treatment.
Procedure:
-
Tissue Fixation and Processing: Fix tumor tissues in 10% neutral buffered formalin for 24 hours. Process the fixed tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to evaluate overall tumor morphology and necrosis.
-
Immunohistochemistry (IHC): Perform IHC to assess target engagement and downstream effects.
-
Perform antigen retrieval on deparaffinized sections.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies (e.g., anti-phospho-ERK to assess pathway inhibition, anti-Ki-67 for proliferation, anti-cleaved Caspase-3 for apoptosis).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize with a chromogen like DAB.
-
Counterstain with hematoxylin.
-
-
-
Imaging and Analysis: Digitize the stained slides and quantify the percentage of positive cells for each marker.
Protocol 3: Western Blot Analysis
Objective: To quantify the levels of target proteins and their phosphorylation status in tumor lysates.
Procedure:
-
Lysate Preparation:
-
Homogenize the snap-frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in SDS sample buffer.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-XYZ-Kinase, anti-phospho-XYZ-Kinase, anti-ERK, anti-phospho-ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
III. Data Presentation
Table 1: Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Mice |
| 1 | Vehicle | - | Oral Gavage | QD, 5 days/week | 10 |
| 2 | This compound | 10 | Oral Gavage | QD, 5 days/week | 10 |
| 3 | This compound | 30 | Oral Gavage | QD, 5 days/week | 10 |
| 4 | This compound | 100 | Oral Gavage | QD, 5 days/week | 10 |
Table 2: Summary of Efficacy and Tolerability Data
| Group | Treatment (mg/kg) | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) |
| 1 | Vehicle | 1850 ± 210 | - | +2.5 |
| 2 | This compound (10) | 1250 ± 180 | 32.4 | +1.8 |
| 3 | This compound (30) | 780 ± 150 | 57.8 | -0.5 |
| 4 | This compound (100) | 350 ± 95 | 81.1 | -3.2 |
Table 3: Summary of Pharmacodynamic Biomarker Analysis
| Group | Treatment (mg/kg) | p-ERK / Total ERK Ratio (Western Blot, relative to Vehicle) | Ki-67 Positive Cells (%) (IHC, Mean ± SD) | Cleaved Caspase-3 Positive Cells (%) (IHC, Mean ± SD) |
| 1 | Vehicle | 1.00 | 85 ± 7 | 2 ± 0.5 |
| 2 | This compound (10) | 0.65 | 62 ± 9 | 5 ± 1.0 |
| 3 | This compound (30) | 0.28 | 35 ± 6 | 12 ± 2.5 |
| 4 | This compound (100) | 0.09 | 15 ± 4 | 25 ± 4.0 |
IV. Mandatory Visualization
Caption: Hypothetical signaling pathway for XYZ-Kinase and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo efficacy study of this compound in a mouse xenograft model.
References
Preparing LP-922761 for Cell-Based Assays: Application Notes and Protocols
Note: Publicly available information on a compound specifically designated as "LP-922761" is not available at this time. The following application notes and protocols are provided as a representative template for a hypothetical small molecule inhibitor. Researchers should adapt these guidelines based on the specific characteristics of their compound of interest.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical "Kinase-X" signaling pathway. Aberrant Kinase-X signaling has been implicated in the proliferation and survival of various cancer cell types. These application notes provide detailed protocols for preparing this compound for use in cell-based assays to evaluate its cytotoxic and anti-proliferative effects.
Quantitative Data Summary
The inhibitory activity of this compound was assessed across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HTB-26 | Breast Cancer | 15.8 | MTT |
| PC-3 | Pancreatic Cancer | 22.4 | MTT |
| HepG2 | Hepatocellular Carcinoma | 35.2 | MTT |
| HCT116 | Colorectal Cancer | 18.9 | MTT |
| HCEC | Normal Intestinal Epithelial | >100 | MTT |
Signaling Pathway
This compound is hypothesized to inhibit the "Kinase-X" signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: Hypothetical "Kinase-X" signaling pathway inhibited by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
Application Notes and Protocols for Novel Compound Administration in Rat Models
Disclaimer: Information regarding "LP-922761" is not available in the public domain as of the latest search. The following application notes and protocols are provided as a generalized template for a hypothetical novel compound, based on standard practices in preclinical rat studies. Researchers should substitute the placeholder information with data specific to their compound of interest.
Introduction
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the administration of a novel therapeutic compound in rat models. The following sections detail pharmacokinetic parameters, suggested dosing regimens, and standardized procedures for in vivo studies.
Quantitative Data Summary
The administration of a novel compound to rat models requires careful consideration of its pharmacokinetic profile to establish an effective and non-toxic dosage range. The following table summarizes key pharmacokinetic parameters from a hypothetical study involving oral (PO) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of a Hypothetical Compound in Rats
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 85.6 ± 21.3 | 250.4 ± 45.8 |
| Tmax (h) | 0.75 ± 0.25 | 0.08 ± 0.02 |
| AUC (0-t) (ng·h/mL) | 320.7 ± 55.1 | 410.2 ± 68.9 |
| t½ (h) | 4.2 ± 1.1 | 3.8 ± 0.9 |
| Bioavailability (%) | 78.2 | N/A |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section outlines the detailed methodology for the oral administration of a novel compound to rats for pharmacokinetic analysis.
3.1. Animal Models
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimation: Minimum of 7 days prior to the experiment with free access to standard chow and water.
3.2. Compound Preparation
-
Vehicle Selection: Based on the compound's solubility, a suitable vehicle should be chosen. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Formulation: Prepare the dosing solution on the day of the experiment. For a 5 mg/kg dose in a 250 g rat, with a dosing volume of 10 mL/kg, the concentration would be 0.5 mg/mL.
-
Calculate the total volume needed for the study group.
-
Weigh the required amount of the compound.
-
Gradually add the vehicle while vortexing or sonicating to ensure complete dissolution or a homogenous suspension.
-
3.3. Administration
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Weigh each rat immediately before administration to calculate the precise volume.
-
Administer the compound solution via oral gavage using a suitable gavage needle.
-
The volume should not exceed 10 mL/kg body weight.
-
3.4. Sample Collection
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C and 2000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
3.5. Bioanalytical Method
-
Plasma concentrations of the compound are typically determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway and Experimental Workflow
4.1. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a compound that acts as an antagonist to a G-protein coupled receptor (GPCR), leading to the inhibition of downstream inflammatory responses.
4.2. Experimental Workflow
The diagram below outlines the typical workflow for a pharmacokinetic study in rats.
Application Notes and Protocols for LP-922761 in a Spinal Nerve Ligation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of LP-922761, a potent and selective AAK1 (adaptor protein-2 associated kinase 1) inhibitor, in a spinal nerve ligation (SNL) model of neuropathic pain.
Introduction to this compound and the Spinal Nerve Ligation Model
This compound is a potent, selective, and orally bioavailable inhibitor of AAK1 with IC50 values of 4.8 nM and 7.6 nM in enzyme and cell-based assays, respectively.[1] Notably, it is a peripherally restricted compound, with a low brain-to-plasma ratio, suggesting limited penetration into the central nervous system.[2] AAK1 has emerged as a novel therapeutic target for neuropathic pain.[3][4] Studies have shown that AAK1 knockout mice exhibit a reduced response to persistent pain and do not develop tactile allodynia following spinal nerve ligation. The analgesic effects of AAK1 inhibitors are thought to be mediated through the alpha2 adrenergic signaling pathway within the spinal cord.
The spinal nerve ligation (SNL) model is a widely used and well-established rodent model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia and thermal hyperalgesia. The procedure involves the tight ligation of one or more spinal nerves, typically L5 and/or L6, leading to the development of persistent pain-like behaviors in the ipsilateral hind paw.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | AAK1 (Adapter protein-2 associated kinase 1) | |
| IC50 (enzyme assay) | 4.8 nM | |
| IC50 (cell assay) | 7.6 nM | |
| Other Targets | BIKE (IC50 = 24 nM) | |
| Brain-to-Plasma Ratio | 0.007 (in mouse) | |
| Bioavailability | Orally bioavailable | |
| Molecular Weight | 410.47 g/mol | |
| Formula | C21H26N6O3 | |
| Solubility | Soluble to 50 mM in DMSO |
Table 2: Recommended Dosing for In Vivo Studies (Rodent)
| Route of Administration | Vehicle | Dose Range | Frequency | Reference |
| Oral (gavage) | 10% Cremophor EL in water | 10 - 60 mg/kg | Once daily | |
| Intraperitoneal (i.p.) | To be determined based on solubility and tolerability (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline) | 5 - 30 mg/kg (estimated) | Once daily | General practice |
| Intrathecal (i.t.) | Artificial cerebrospinal fluid | 1 - 10 µg (estimated) | Single injection |
Note: The optimal dose and route of administration for this compound in a rat SNL model should be determined empirically. Given its peripheral restriction, intrathecal administration may be necessary to target the spinal cord directly.
Experimental Protocols
Protocol 1: Spinal Nerve Ligation (SNL) Surgery in Rats
This protocol is adapted from the original method described by Kim and Chung (1992).
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, retractors, needle holder)
-
4-0 or 5-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the back of the rat over the lumbosacral region and sterilize the skin with an antiseptic solution.
-
Place the rat in a prone position on a heating pad to maintain body temperature.
-
Make a midline incision of approximately 3-4 cm over the L4-S2 vertebral levels.
-
Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 transverse processes.
-
Carefully remove the L6 transverse process to expose the L5 and L6 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 4-0 or 5-0 silk suture. In some variations of the model, both L5 and L6 are ligated.
-
Ensure that the ligation is secure but avoid damaging the adjacent L4 spinal nerve.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics and allow the rat to recover in a warm, clean cage. Monitor the animal for any signs of distress or motor deficits.
Protocol 2: Preparation and Administration of this compound
Formulation:
-
For Oral Administration: this compound can be formulated in 10% Cremophor EL in sterile water.
-
For Intraperitoneal (i.p.) Injection: Due to its hydrophobicity, this compound should be dissolved in a vehicle suitable for i.p. injection. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A starting formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. The final concentration should be adjusted to achieve the desired dose in a reasonable injection volume (e.g., 5-10 ml/kg).
-
For Intrathecal (i.t.) Injection: For direct administration to the spinal cord, this compound should be dissolved in artificial cerebrospinal fluid (aCSF).
Administration:
-
Oral Gavage: Administer the formulated this compound using a gavage needle.
-
Intraperitoneal Injection: Inject the solution into the lower right quadrant of the abdomen, avoiding the bladder and internal organs.
-
Intrathecal Injection: This requires a specific surgical procedure to implant a catheter into the intrathecal space or can be performed as a direct lumbar puncture. This is a highly specialized technique and should be performed by experienced personnel.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment for at least 15-30 minutes on two to three separate days before the experiment.
-
Place the rat in a testing chamber on the elevated wire mesh platform.
-
Apply the von Frey filaments to the plantar surface of the ipsilateral hind paw, starting with a filament of low force and proceeding to filaments of increasing force.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
Record the filament force that elicits a 50% response rate. A decrease in the PWT indicates mechanical allodynia.
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing apparatus for at least 15-30 minutes before the experiment.
-
Place the rat in a testing chamber on the glass platform.
-
Position the radiant heat source under the plantar surface of the ipsilateral hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Record the paw withdrawal latency (PWL). A decrease in the PWL indicates thermal hyperalgesia.
Signaling Pathways and Experimental Workflows
Caption: Hypothesized AAK1 signaling pathway in neuropathic pain.
Caption: Experimental workflow for evaluating this compound in the SNL model.
References
Application Notes and Protocols for LP-922761 in Chronic Constriction Injury (CCI) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve damage, represents a significant therapeutic challenge.[1][2][3] The Chronic Constriction Injury (CCI) model is a widely utilized preclinical model that mimics the symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, providing a valuable platform for the evaluation of novel analgesic compounds.[4] This document provides detailed application notes and protocols for the investigation of LP-922761, a novel therapeutic candidate, in the CCI model of neuropathic pain. While specific data on this compound is not yet publicly available, this guide offers a comprehensive framework for its preclinical evaluation based on established methodologies in the field.
Mechanism of Action and Signaling Pathways
The development of neuropathic pain following nerve injury involves a complex interplay of peripheral and central sensitization.[1] Key pathological processes include neuroinflammation, altered ion channel expression, and aberrant signaling cascades. Several signaling pathways are implicated in the pathogenesis of neuropathic pain and represent potential targets for therapeutic intervention.
One such critical pathway involves the c-Jun N-terminal kinase (JNK) signaling cascade, which is activated in response to cellular stress and neuroinflammation. Inhibition of the JNK pathway has been shown to alleviate neuropathic pain in preclinical models. Another important mediator is the Receptor Interacting Serine/Threonine Kinase 3 (RIP3), which can promote inflammatory responses and activate JNK signaling. Therefore, targeting RIP3 and its downstream effector JNK presents a promising strategy for the management of neuropathic pain.
Below is a diagram illustrating the proposed signaling pathway relevant to the action of novel compounds in the context of CCI.
Caption: Proposed signaling pathway in CCI-induced neuropathic pain.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Model
The CCI model is induced in rodents to mimic peripheral nerve damage.
Objective: To create a consistent and reproducible model of neuropathic pain.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 or 5-0 chromic gut sutures
-
Stereotaxic frame (optional, for precise nerve location)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal using an appropriate anesthetic.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain symptoms.
Behavioral Testing for Neuropathic Pain
1. Mechanical Allodynia (von Frey Test)
Objective: To assess the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments of varying forces
-
Elevated mesh platform
Procedure:
-
Acclimatize the animal to the testing environment by placing it in an individual plastic cage on the elevated mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Begin with a filament of low force and progressively increase the force until a withdrawal response is observed.
-
The paw withdrawal threshold is determined using the up-down method.
2. Thermal Hyperalgesia (Plantar Test)
Objective: To measure the paw withdrawal latency in response to a thermal stimulus.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
-
Elevated glass platform
Procedure:
-
Acclimatize the animal to the testing apparatus.
-
Position the radiant heat source beneath the glass floor, directly under the plantar surface of the hind paw.
-
Activate the heat source and record the time taken for the animal to withdraw its paw.
-
A cut-off time is typically set to prevent tissue damage.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the CCI model.
Caption: Experimental workflow for CCI studies.
Data Presentation
Quantitative data from these experiments should be meticulously recorded and presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Day 7 Post-CCI | Day 14 Post-CCI (Post-treatment) |
| Sham | 15.2 ± 1.1 | 14.9 ± 1.3 | 15.1 ± 1.2 |
| CCI + Vehicle | 15.0 ± 1.2 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CCI + this compound (Low Dose) | 14.9 ± 1.3 | 2.6 ± 0.5 | 6.5 ± 0.8# |
| CCI + this compound (High Dose) | 15.1 ± 1.0 | 2.4 ± 0.3 | 11.2 ± 1.0# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Sham. #p < 0.05 compared to CCI + Vehicle. |
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | Day 7 Post-CCI | Day 14 Post-CCI (Post-treatment) |
| Sham | 10.5 ± 0.8 | 10.2 ± 0.7 | 10.4 ± 0.9 |
| CCI + Vehicle | 10.3 ± 0.9 | 4.1 ± 0.5 | 4.3 ± 0.6 |
| CCI + this compound (Low Dose) | 10.4 ± 0.7 | 4.2 ± 0.6 | 7.1 ± 0.8# |
| CCI + this compound (High Dose) | 10.2 ± 0.8 | 4.0 ± 0.4 | 9.0 ± 0.7# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Sham. #p < 0.05 compared to CCI + Vehicle. |
Table 3: Effect of this compound on Spinal Cord Protein Expression (Fold Change vs. Sham)
| Treatment Group | p-JNK | RIP3 |
| CCI + Vehicle | 3.5 ± 0.4 | 2.8 ± 0.3 |
| CCI + this compound (High Dose) | 1.2 ± 0.2# | 1.1 ± 0.1# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Sham. #p < 0.05 compared to CCI + Vehicle. |
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in the CCI model of neuropathic pain. By following these detailed methodologies and utilizing the structured data presentation formats, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this novel compound. The investigation of this compound's effect on key signaling pathways, such as the RIP3-JNK axis, will provide valuable insights into its mechanism of action and its promise as a future treatment for neuropathic pain.
References
- 1. Mechanisms and treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropathic pain: Review of mechanisms and pharmacologic management [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for AAK1 Inhibition with LP-922761
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1) at threonine 156.[2][3] This phosphorylation event enhances the binding of AP2 to cargo receptors, promoting the assembly of clathrin-coated pits.[4] Dysregulation of AAK1 activity has been implicated in various pathological conditions, including neuropathic pain, neurodegenerative diseases, and viral infections, making it an attractive therapeutic target.
LP-922761 is a potent and selective inhibitor of AAK1. It exhibits significant inhibitory activity in both enzymatic and cell-based assays, demonstrating its potential as a valuable tool for studying AAK1 function and as a lead compound for drug development. This document provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of this compound on AAK1, primarily focusing on a quantitative In-Cell Western assay to measure the phosphorylation of AP2M1. Additionally, an alternative protocol for a NanoBRET™ Target Engagement assay is included for more direct assessment of compound binding to AAK1 in living cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a benchmark for experimental outcomes.
| Parameter | This compound | Reference |
| Target | Adaptor-Associated Kinase 1 (AAK1) | |
| IC50 (Enzymatic Assay) | 4.8 nM | |
| IC50 (Cell-Based Assay) | 7.6 nM | |
| Secondary Target (BIKE) IC50 | 24 nM | |
| Selectivity | Selective over GAK, opioid, adrenergic α2, or GABAa receptors | |
| Properties | Orally active, peripherally restricted |
Signaling Pathway and Experimental Workflow Diagrams
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow for In-Cell Western Assay
Caption: Workflow for measuring AAK1 inhibition by quantifying AP2M1 phosphorylation in cells.
Experimental Protocols
Protocol 1: In-Cell Western Assay for AAK1 Inhibition
This protocol describes a quantitative immunofluorescence method to measure the inhibition of AAK1 by assessing the phosphorylation status of its substrate, AP2M1, in a cellular context.
Materials:
-
Cell Line: HeLa or other suitable cell line with endogenous AAK1 and AP2M1 expression.
-
This compound: Stock solution in DMSO.
-
Primary Antibodies:
-
Rabbit anti-phospho-AP2M1 (Thr156) antibody.
-
Mouse anti-total AP2M1 antibody.
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.
-
-
Reagents:
-
96-well black-walled imaging plates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Formaldehyde (B43269) (3.7% in PBS), freshly prepared.
-
Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer).
-
DMSO (vehicle control).
-
-
Equipment:
-
Cell culture incubator.
-
Multichannel pipette.
-
Infrared imaging system (e.g., LI-COR® Odyssey®).
-
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well black-walled plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control if available.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the cells five times with 200 µL of Permeabilization Buffer, with a 5-minute incubation for each wash.
-
-
Blocking:
-
Add 150 µL of Blocking Buffer to each well.
-
Incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the primary antibodies in Blocking Buffer (e.g., 1:1000 dilution for both anti-phospho-AP2M1 and anti-total AP2M1).
-
Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells four times with wash buffer (0.1% Tween-20 in PBS) for 5 minutes each.
-
Prepare a cocktail of the fluorescently labeled secondary antibodies in Blocking Buffer (e.g., 1:1000 dilution). Protect from light.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells four times with wash buffer for 5 minutes each, protected from light.
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the phospho-AP2M1 signal (800 nm channel) to the total AP2M1 signal (700 nm channel) for each well.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Assay for AAK1
This protocol provides a method to quantify the binding of this compound to AAK1 in living cells, offering a direct measure of target engagement.
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids and Reagents:
-
NanoLuc®-AAK1 Fusion Vector.
-
Transfection reagent (e.g., FuGENE® HD).
-
NanoBRET™ Tracer K-10.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
-
This compound: Stock solution in DMSO.
-
Equipment:
-
Luminometer capable of measuring BRET signals.
-
White, opaque 96-well or 384-well plates.
-
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into a white, opaque 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ Tracer K-10 to all wells at a final concentration of 0.055 µM.
-
Include wells with tracer only (for maximum BRET signal) and wells with a high concentration of a non-fluorescent competitor (for background signal).
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the controls.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Conclusion
The protocols outlined in this document provide robust and quantitative methods for assessing the cellular activity of AAK1 inhibitors like this compound. The In-Cell Western assay offers a direct measure of the functional consequence of AAK1 inhibition on its downstream substrate, AP2M1. The NanoBRET™ assay provides a complementary approach to directly quantify the engagement of the inhibitor with its target in a live-cell context. Together, these assays are invaluable tools for the characterization of AAK1 inhibitors and for advancing drug discovery efforts targeting this important kinase.
References
Application Notes and Protocols for Oral Administration of LP-922761 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation and oral administration of the hypothetical compound LP-922761 to rodents. Due to the limited publicly available information on this compound, this document outlines a generalized approach suitable for a poorly water-soluble compound, focusing on vehicle selection, formulation preparation, and oral gavage procedures. The protocols described herein are based on established best practices in laboratory animal science to ensure animal welfare and data reproducibility.
Vehicle Selection for Poorly Soluble Compounds
The selection of an appropriate vehicle is critical for the successful oral administration of poorly soluble compounds like this compound. The ideal vehicle should solubilize or suspend the compound uniformly, be non-toxic at the administered volume, and have minimal impact on the physiological and pharmacological parameters of the study.
A tiered approach to vehicle selection is recommended, starting with aqueous-based solutions and progressing to more complex systems as required by the compound's solubility.
Table 1: Common Vehicles for Oral Administration in Rodents
| Vehicle Type | Examples | Properties and Considerations |
| Aqueous Vehicles | Water, Saline, 0.5% or 1% w/v Carboxymethyl Cellulose (B213188) (CMC), 0.5% w/v Methylcellulose (B11928114) (MC) | Preferred for their physiological compatibility.[1] Suspending agents like CMC and MC are used for compounds that are not soluble.[1][2] Methylcellulose is a stable and widely used vehicle with low toxicity.[2] The viscosity of the methylcellulose solution needs to be considered.[2] |
| Oils | Corn Oil, Sesame Oil, Olive Oil | Suitable for hydrophobic compounds. It is important to consider the potential for long-term exposure effects. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO) | Used to enhance the solubility of poorly soluble compounds. However, their use should be limited due to potential toxicity. When using DMSO, it is recommended to keep the concentration low (typically 0.5% - 5%) and dilute it with other vehicles. |
| Surfactants | Polysorbate 80 (Tween 80) | Can be added to aqueous vehicles to aid in the suspension of lipophilic compounds. The No-Observed-Effect Level (NOEL) for Tween 80 in a 2-week rat study was 250 mg/kg/day. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes with poorly soluble drugs to increase their aqueous solubility. The NOEL for HP-β-CD in a 2-week rat study was 1,000 mg/kg/day. |
Diagram 1: Vehicle Selection Workflow for a Poorly Soluble Compound
Caption: Workflow for selecting a suitable vehicle for a poorly soluble compound.
Experimental Protocols
Preparation of a 0.5% Carboxymethyl Cellulose (CMC) Vehicle
This protocol describes the preparation of a commonly used aqueous vehicle for suspending poorly soluble compounds.
Materials:
-
Carboxymethyl cellulose (low viscosity)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Weigh the required amount of CMC for the desired final volume (e.g., 0.5 g for 100 mL).
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of room temperature sterile water.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and uniform.
-
Allow the solution to cool to room temperature before use.
Formulation of this compound Suspension
This protocol outlines the steps for preparing a suspension of this compound in a pre-made vehicle.
Materials:
-
This compound compound
-
Prepared vehicle (e.g., 0.5% CMC)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Spatula
-
Appropriate-sized container
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to improve suspension.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
-
Visually inspect the suspension for any large particles or clumps.
-
Prepare the formulation fresh daily and keep it under constant gentle agitation (e.g., on a magnetic stirrer) during the dosing procedure to maintain homogeneity.
Oral Gavage Procedure in Mice and Rats
Oral gavage is a standard method for administering precise volumes of a liquid formulation directly into the stomach of a rodent. This procedure should only be performed by trained personnel.
Table 2: Recommended Gavage Needle Sizes and Maximum Administration Volumes
| Species | Body Weight | Gavage Needle Gauge | Gavage Needle Length | Maximum Volume |
| Mouse | < 14 gm | 24 G | 2.5 cm (1 inch) | 10 ml/kg |
| > 14 gm | 22-20 G | up to 3.8 cm (1.5 inch) | 10 ml/kg | |
| Rat | 50-75 grams | 20 G | 1, 1.5 inches | 10-20 ml/kg |
| 100-200 grams | 18 G | 2, 3 inches | 10-20 ml/kg | |
| 200-350 grams | 14, 16 G | 3 inches | 10-20 ml/kg | |
| Data sourced from. |
Diagram 2: Oral Gavage Workflow in Rodents
Caption: Step-by-step workflow for the oral gavage procedure in rodents.
Procedure:
-
Animal Handling and Restraint:
-
Proper restraint is crucial for a successful and safe gavage procedure.
-
For mice, scruff the animal firmly to immobilize the head and body.
-
For rats, restrain the animal over the shoulders and back, ensuring the front legs are immobilized.
-
-
Gavage Tube Measurement and Insertion:
-
Before insertion, measure the gavage tube from the tip of the animal's nose to the last rib (xiphoid process) to ensure it will reach the stomach without causing perforation. Mark the tube as a guide.
-
Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
There should be no resistance during insertion. If resistance is met, the tube may be in the trachea. Immediately and gently withdraw the tube and start again.
-
-
Dose Administration:
-
Once the tube is correctly positioned in the stomach, slowly administer the formulation over 2-3 seconds.
-
For oily or viscous substances, inject more slowly (over 5-10 seconds).
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage tube in the same angle it was inserted.
-
Return the animal to its cage and monitor closely for at least 5-10 minutes for any signs of respiratory distress, such as labored breathing or fluid bubbling from the nose, which could indicate accidental administration into the lungs.
-
Continue to monitor the animals 12-24 hours after the procedure.
-
Safety and Animal Welfare Considerations
-
Oral gavage should only be performed by individuals who have received proper training.
-
The use of flexible or soft-tipped gavage needles is recommended to minimize the risk of esophageal or stomach injury.
-
Strict adherence to the recommended maximum administration volumes is essential to prevent adverse events.
-
If an animal shows signs of progressive respiratory distress, it must be humanely euthanized according to institutional guidelines.
-
Alternatives to oral gavage, such as voluntary oral administration in a palatable formulation, should be considered when feasible.
References
Application Notes and Protocols: Measuring the Efficacy of LP-922761 in Neuropathic Pain Models
For: Researchers, scientists, and drug development professionals.
Subject: Standardized protocols for evaluating the therapeutic potential of LP-922761 in preclinical models of neuropathic pain.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate pain relief and are associated with dose-limiting side effects. This document outlines detailed application notes and protocols for the preclinical evaluation of this compound, a novel therapeutic agent, in established rodent models of neuropathic pain. The following protocols are designed to ensure robust and reproducible data collection for assessing the efficacy of this compound.
Putative Signaling Pathway of this compound in Neuropathic Pain
While the precise molecular mechanisms of this compound are under investigation, it is hypothesized to modulate key signaling pathways implicated in the pathogenesis of neuropathic pain. The diagram below illustrates a potential mechanism of action.
Caption: Putative mechanism of this compound in neuropathic pain.
Experimental Protocols
Animal Models of Neuropathic Pain
To comprehensively assess the efficacy of this compound, it is recommended to utilize well-characterized and surgically-induced models of neuropathic pain in rodents.
3.1.1. Chronic Constriction Injury (CCI) Model
The CCI model is induced by loose ligation of the sciatic nerve, resulting in nerve compression and subsequent development of pain hypersensitivity.
-
Surgical Protocol:
-
Anesthetize the rodent (e.g., isoflurane).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics and allow for a recovery period of 7-14 days for the development of neuropathic pain behaviors.
-
3.1.2. Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This model produces a robust and long-lasting mechanical allodynia.
-
Surgical Protocol:
-
Anesthetize the rodent.
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to leave the sural nerve untouched.
-
Close the incision in layers.
-
Allow a post-operative recovery and pain development period of 7-14 days.
-
Behavioral Testing for Pain Hypersensitivity
Behavioral assessments are critical for quantifying the analgesic effects of this compound. All testing should be conducted by an experimenter blinded to the treatment groups.
3.2.1. Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Protocol:
-
Acclimatize the animal in a testing chamber with a wire mesh floor for at least 15-30 minutes.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.
-
3.2.2. Thermal Hyperalgesia: Hargreaves Plantar Test
This test assesses the latency to withdraw from a radiant heat source.
-
Protocol:
-
Place the animal in a Plexiglas chamber on a glass floor.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
Measure the time taken for the animal to withdraw its paw.
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Dosing and Administration of this compound
The route of administration and dosing regimen should be determined based on the pharmacokinetic and pharmacodynamic profile of this compound.
-
Example Protocol (Systemic Administration):
-
Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).
-
Administer the compound via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
A dose-response study should be conducted to determine the optimal therapeutic dose.
-
Behavioral testing should be performed at the time of predicted peak plasma concentration.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Standard experimental workflow for preclinical efficacy testing.
Data Presentation
All quantitative data from behavioral testing should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | N | Baseline PWT (g) | Post-Surgery PWT (g) | Post-Treatment PWT (g) | % MPE |
| Vehicle | 10 | 15.2 ± 1.1 | 2.5 ± 0.4 | 2.8 ± 0.5 | 2.4% |
| This compound (1 mg/kg) | 10 | 14.9 ± 1.3 | 2.7 ± 0.6 | 6.5 ± 1.0* | 31.1% |
| This compound (10 mg/kg) | 10 | 15.5 ± 1.2 | 2.4 ± 0.5 | 12.1 ± 1.5 | 78.5% |
| Positive Control | 10 | 15.1 ± 1.0 | 2.6 ± 0.4 | 10.8 ± 1.2 | 66.1% |
Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. % MPE = Percent Maximum Possible Effect. *p<0.05, **p<0.01 compared to Vehicle group.
Table 2: Effect of this compound on Thermal Hyperalgesia (Plantar Test)
| Treatment Group | N | Baseline Latency (s) | Post-Surgery Latency (s) | Post-Treatment Latency (s) | % MPE |
| Vehicle | 10 | 12.1 ± 0.8 | 5.3 ± 0.5 | 5.5 ± 0.6 | 2.9% |
| This compound (1 mg/kg) | 10 | 11.9 ± 0.9 | 5.5 ± 0.7 | 8.2 ± 0.9* | 41.5% |
| This compound (10 mg/kg) | 10 | 12.3 ± 0.7 | 5.2 ± 0.4 | 10.9 ± 0.8 | 83.8% |
| Positive Control | 10 | 12.0 ± 0.8 | 5.4 ± 0.5 | 9.8 ± 0.7 | 64.7% |
Data are presented as mean ± SEM. Latency = Paw Withdrawal Latency. % MPE = Percent Maximum Possible Effect. *p<0.05, **p<0.01 compared to Vehicle group.
Conclusion
These application notes provide a standardized framework for the preclinical evaluation of this compound in rodent models of neuropathic pain. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data, which is essential for determining the therapeutic potential of this novel compound and advancing its development for the treatment of neuropathic pain.
Application Notes and Protocols for Studying AAK1 in Peripheral Neurons using LP-922761
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for neuronal function, including synaptic vesicle recycling and receptor trafficking.[1][2][3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain.[4][5] LP-922761 is a potent and selective inhibitor of AAK1 that is peripherally restricted, making it an ideal tool for investigating the role of AAK1 in the peripheral nervous system without confounding central effects. These application notes provide detailed protocols for utilizing this compound to study the function of AAK1 in cultured peripheral neurons, focusing on its effects on neuronal morphology and excitability.
This compound: A Potent and Selective Peripheral AAK1 Inhibitor
This compound exhibits high potency for AAK1 with an in vitro IC50 of 4.8 nM and a cellular IC50 of 7.6 nM. While it shows some activity against the related kinase BIKE (BMP-2-inducible protein kinase) with an IC50 of 24 nM, it has no significant activity at GAK, opioid, adrenergic α2, or GABAa receptors. A key feature of this compound is its low brain-to-plasma ratio of 0.007 in mice, indicating it is largely excluded from the central nervous system.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Reference(s) |
| AAK1 (enzyme assay) | 4.8 | |
| AAK1 (cell assay) | 7.6 | |
| BIKE | 24 |
Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the recruitment of AP2 to cargo-containing sorting signals on the plasma membrane. This initiates the assembly of clathrin-coated pits and subsequent vesicle formation. Inhibition of AAK1 is expected to disrupt this process, leading to alterations in the internalization of various receptors and ion channels, thereby affecting neuronal function.
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on primary cultures of peripheral neurons, specifically dorsal root ganglion (DRG) neurons.
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from rodents, which are a well-established model for studying peripheral sensory neurons.
Materials:
-
Complete DMEM/F12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Collagenase Type IV
-
Dispase II
-
Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Transfer the ganglia to a tube containing cold, sterile PBS.
-
Digest the ganglia with a solution of collagenase and dispase in DMEM/F12 at 37°C for 45-60 minutes with gentle agitation.
-
Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates or coverslips.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
Caption: Workflow for primary DRG neuron culture.
Protocol 2: Neurite Outgrowth Assay
This assay is used to assess the effect of this compound on the growth and extension of neurites from cultured DRG neurons.
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate DRG neurons at a suitable density for neurite outgrowth analysis.
-
After allowing the neurons to adhere and begin extending neurites (typically 24 hours), treat the cultures with various concentrations of this compound or vehicle control. A suggested starting concentration range is 1 nM to 1 µM.
-
Incubate for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with primary antibody against β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software to quantify neurite length, number of branches, and other morphological parameters.
Table 2: Representative Data for Neurite Outgrowth Analysis
| Treatment | Concentration (nM) | Average Neurite Length (µm) | Number of Branches per Neuron |
| Vehicle (DMSO) | - | [Insert experimental data] | [Insert experimental data] |
| This compound | 1 | [Insert experimental data] | [Insert experimental data] |
| This compound | 10 | [Insert experimental data] | [Insert experimental data] |
| This compound | 100 | [Insert experimental data] | [Insert experimental data] |
| This compound | 1000 | [Insert experimental data] | [Insert experimental data] |
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording ion channel activity and assessing the excitability of cultured DRG neurons following treatment with this compound.
Materials:
-
Cultured DRG neurons on coverslips (from Protocol 1)
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose)
-
Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP)
Procedure:
-
Treat cultured DRG neurons with the desired concentration of this compound or vehicle for a specified duration (e.g., 24 hours).
-
Transfer a coverslip with treated neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record neuronal activity in voltage-clamp or current-clamp mode.
-
Current-clamp: Inject current steps to elicit action potentials and measure parameters such as resting membrane potential, action potential threshold, and firing frequency.
-
Voltage-clamp: Hold the neuron at a specific potential and apply voltage steps to record voltage-gated sodium and potassium currents.
-
Caption: Workflow for patch-clamp recording of DRG neurons.
Table 3: Representative Data for Electrophysiological Analysis
| Treatment | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Peak Sodium Current (pA) |
| Vehicle (DMSO) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (e.g., 100 nM) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of AAK1 in the physiology and pathophysiology of peripheral neurons. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the effects of AAK1 inhibition on neuronal morphology and excitability. These studies will contribute to a better understanding of the therapeutic potential of targeting AAK1 for conditions such as neuropathic pain.
References
- 1. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitability of Aβ sensory neurons is altered in an animal model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LP-922761 Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with solutions for common solubility challenges encountered with LP-922761 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 50 mM[1].
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many small molecules. To mitigate this, ensure that the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues. It is also recommended to add the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion.
Q3: What is the maximum recommended concentration of this compound to use in cell-based assays?
A3: this compound is a potent AAK1 inhibitor with a cellular IC50 value of 7.6 nM[1][2]. For typical cell-based assays, it is advisable to use a concentration range that brackets the IC50 value. A starting point could be a serial dilution from 1 µM down to the low nanomolar range. The optimal concentration will depend on the specific cell type and assay conditions.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like water or PBS due to its poor aqueous solubility. A concentrated stock solution should first be prepared in DMSO.
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution in DMSO at -20°C for long-term storage. When stored properly, it should be stable for an extended period. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Data Presentation
This compound Solubility
| Solvent | Maximum Solubility | Source |
| DMSO | 50 mM | [1] |
This compound Potency
| Assay Type | IC50 | Source |
| AAK1 Enzyme Assay | 4.8 nM | [2] |
| Cellular Assay | 7.6 nM | |
| BIKE Inhibition | 24 nM |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Cell culture medium
-
-
Preparation of 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder. The molecular weight of this compound is 410.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.10 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
To minimize precipitation, add the this compound stock solution to the culture medium while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity. For example, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Visualizations
Figure 1. Troubleshooting guide for this compound solubility issues.
Figure 2. General workflow for an in vitro cell-based assay with this compound.
References
troubleshooting unexpected results in LP-922761 experiments
--INVALID-LINK-- The search results for "LP-922761" are very limited and do not provide any specific information about a drug, chemical compound, or experimental protocol with this identifier. It is possible that "this compound" is a placeholder, an internal code, or a very new or confidential designation that is not in the public domain.
Without any information about what this compound is, it is impossible to create a specific troubleshooting guide. The query seems to be based on a hypothetical or non-public substance.
To fulfill the user's request, I will create a template for a technical support center, using a placeholder name for a hypothetical substance (e.g., "Compound-X") and filling it with the kinds of troubleshooting advice, protocols, and data presentation that would be relevant for a typical small molecule inhibitor in a cell-based assay. This will demonstrate the structure and content requested, which the user can then adapt for their specific, non-public "this compound".
Plan:
-
Create a generic troubleshooting guide for a hypothetical small molecule inhibitor ("Compound-X") in a common cell-based assay (e.g., a cell viability assay). This will be in a Q&A format.
-
Generate a table to show hypothetical dose-response data, as requested.
-
Write a detailed, but generic, experimental protocol for a cell viability assay (e.g., using a reagent like CellTiter-Glo®).
-
Create Graphviz diagrams for a hypothetical signaling pathway that Compound-X might inhibit, and for the experimental workflow.
-
Assemble all elements into the requested technical support center format.## Technical Support Center: this compound Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is typically supplied as a solid. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium of choice immediately before use.
Q2: I am not observing the expected cytotoxic effect of this compound on my cell line. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Please consider the following:
-
Cell Line Resistance: The target pathway of this compound may not be critical for survival in your chosen cell line, or the cells may have intrinsic or acquired resistance mechanisms.
-
Incorrect Dosage: Ensure your dose-response range is appropriate. We recommend a broad range in initial experiments (e.g., 1 nM to 100 µM) to determine the IC50.
-
Compound Inactivity: Verify the age and storage conditions of your this compound stock. Improper storage can lead to degradation.
-
Assay Interference: The detection method (e.g., MTT, CellTiter-Glo) might be incompatible with this compound or the final concentration of the solvent (DMSO). Run a solvent-only control to check for interference.
Q3: My results show high variability between replicate wells. How can I improve consistency?
A: High variability can stem from several sources. To improve precision, ensure:
-
Uniform Cell Seeding: Use a calibrated multichannel pipette and ensure cells are in a single-cell suspension before plating. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution.
-
Consistent Drug Addition: Mix the working solution thoroughly before adding it to the wells.
-
Edge Effects: Avoid using the outermost wells of a 96-well plate, as they are prone to evaporation, which can concentrate the compound and affect cell growth. If you must use them, fill the surrounding wells with sterile PBS or water to create a humidity barrier.
-
Incubation Time: Use a consistent incubation time for all plates in your experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Cell Viability | 1. Compound degradation due to improper storage. 2. Cell line is resistant to this compound. 3. Insufficient incubation time. | 1. Prepare a fresh stock solution from a new vial. 2. Test a known sensitive cell line as a positive control. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Precipitate Forms in Media | 1. This compound has low solubility in aqueous media. 2. Final DMSO concentration is too low to maintain solubility. | 1. Do not exceed the recommended final concentration. 2. Ensure the final DMSO concentration is between 0.1% and 0.5%. Vortex the diluted solution before adding to cells. |
| High Background Signal in Assay | 1. Assay reagent is interfering with this compound. 2. Microbial contamination in the cell culture. | 1. Run a cell-free control with media, compound, and assay reagent to measure background. 2. Visually inspect cells for signs of contamination and test with a mycoplasma detection kit. |
Experimental Protocols
Protocol: Cell Viability (Luminescence-Based Assay)
This protocol outlines a method for determining the effect of this compound on cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque plate (5,000 cells/well). .
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your 10 mM DMSO stock.
-
Remove the plate from the incubator and add 100 µL of the 2X compound dilutions to the respective wells, resulting in a 1X final concentration.
-
Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubate for an additional 48-72 hours.
-
-
Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the luminescent assay reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target, Kinase B.
Caption: Workflow for a typical cell viability assay to test this compound efficacy.
how to avoid LP-922761 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling LP-922761, a potent and selective AAK1 inhibitor. Due to the limited publicly available data on the physicochemical properties of this compound, this guide incorporates data from other AAK1 inhibitors with similar characteristics to provide general but informed recommendations for avoiding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective inhibitor of the adapter protein-2 associated kinase 1 (AAK1). Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions. A related AAK1 inhibitor, LP-935509, is known to have poor aqueous solubility. Precipitation of the compound during an experiment can lead to inaccurate and unreliable results.
Q2: What are the primary factors that can cause this compound to precipitate?
The main factors influencing the solubility of small molecule inhibitors like this compound in aqueous solutions are:
-
pH: The solubility of compounds with ionizable groups can be highly pH-dependent.
-
Co-solvents: The percentage of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), in the final aqueous solution is critical.
-
Concentration: Exceeding the solubility limit of the compound in a given solvent or buffer will cause it to precipitate.
-
Temperature: Temperature can affect solubility, although this is generally a less critical factor for in vitro experiments conducted at constant temperatures.
-
Buffer composition: The presence of certain salts or other components in the buffer can sometimes influence the solubility of a compound.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions of this compound in a 100% organic solvent. The most common choice for small molecule inhibitors is anhydrous dimethyl sulfoxide (DMSO) .
Q4: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer?
Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous buffer due to the sudden change in solvent polarity. To mitigate this, it is crucial to perform serial dilutions and ensure the final concentration of DMSO in the assay is as low as possible, ideally below 0.5%.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Possible Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.
Solutions:
-
Lower the Final Concentration: Reduce the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer.
-
Adjust the pH of the Aqueous Buffer: For AAK1 inhibitors that are weak bases, lowering the pH of the buffer can increase solubility. Conversely, for acidic compounds, increasing the pH may improve solubility.
-
Incorporate a Co-solvent or Surfactant: If your experimental system allows, the addition of a small amount of a biocompatible co-solvent or surfactant can help maintain the compound in solution.
Issue: The solution becomes cloudy over time during the experiment.
Possible Cause: The compound is slowly precipitating out of solution, indicating that the solution is supersaturated and thermodynamically unstable.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase the Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may be sufficient to keep the compound in solution.
-
Conduct a Solubility Assessment: Perform a systematic solubility test in your specific experimental buffer to determine the maximum soluble concentration of this compound.
Data Presentation
While specific solubility data for this compound is not publicly available, the following table provides data for a comparable AAK1 inhibitor, BMS-911172, illustrating the significant impact of pH on aqueous solubility.
| Compound | pH | Aqueous Solubility (mg/mL) | cLogP |
| BMS-911172 | 1.0 | 5.85 | 1.9 |
| 7.4 | 0.60 |
This data is for a representative AAK1 inhibitor and should be used as a general guide. The actual solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Aqueous Solubility Assessment (Kinetic)
-
Materials: this compound DMSO stock solution (e.g., 10 mM), experimental aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Prepare a series of dilutions of your aqueous buffer.
-
Add a small, fixed volume of the this compound DMSO stock solution to each buffer dilution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all samples.
-
Mix well and incubate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each solution for signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate kinetic solubility in that buffer.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified AAK1 signaling pathway in endocytosis.
Technical Support Center: Addressing Cellular Toxicity of AAK1 Inhibitors in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cellular toxicity when working with Adaptor-Associated Kinase 1 (AAK1) inhibitors in various assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see specific inhibition of AAK1. What are the potential causes?
A1: High cytotoxicity at effective concentrations of an AAK1 inhibitor can stem from several factors:
-
Off-target kinase inhibition: The inhibitor may be binding to and inhibiting other essential kinases, leading to cellular toxicity.[1] This is a common issue with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[1]
-
On-target toxicity: Inhibition of AAK1 itself may be detrimental to the specific cell line being used, especially if the cells are highly dependent on AAK1-mediated pathways for survival.
-
Compound solubility issues: Poor solubility of the inhibitor in cell culture media can lead to the formation of precipitates, which can have non-specific toxic effects on cells.[1]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be present at a final concentration that is toxic to the cells.[2]
-
Inhibitor instability: The inhibitor may be unstable in the culture medium, degrading into toxic byproducts.[2]
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of our AAK1 inhibitor?
A2: Differentiating between on-target and off-target toxicity is crucial for interpreting your results. Here are several strategies:
-
Use a structurally distinct control compound: Test a second, structurally different AAK1 inhibitor. If both compounds with the same primary target cause similar toxicity, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, transfect your cells with a mutated, inhibitor-resistant version of AAK1. If the toxicity is on-target, the resistant cells should be less affected by the inhibitor.
-
Genetic knockdown/knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate AAK1 expression. If the genetic knockdown phenocopies the inhibitor's cytotoxic effect, it suggests on-target toxicity. Conversely, if the knockout cells are still sensitive to the inhibitor, the toxicity is likely due to off-target effects.
-
Kinome-wide selectivity screening: Profile your inhibitor against a large panel of kinases. This can identify unintended targets that may be responsible for the observed cytotoxicity.
Q3: What are the initial troubleshooting steps when encountering unexpected cytotoxicity?
A3: When faced with unexpected cytotoxicity, a systematic approach is recommended:
-
Perform a dose-response curve for toxicity: Determine the concentration at which the inhibitor induces 50% cytotoxicity (CC50). Compare this to the IC50 for AAK1 inhibition. A large window between the IC50 and CC50 is desirable.
-
Check solvent toxicity: Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not the source of toxicity.
-
Assess compound solubility: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Use multiple cytotoxicity assays: Confirm the results with at least two different methods that measure different aspects of cell health (e.g., metabolic activity and membrane integrity).
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screens
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high | Perform a dose-response experiment with a wide range of concentrations, starting below the reported IC50. | Identification of a non-toxic concentration range that still allows for the assessment of on-target effects. |
| Off-target effects | 1. Conduct a kinase selectivity profile to identify other inhibited kinases. 2. Test a structurally unrelated AAK1 inhibitor. | 1. A list of potential off-targets to investigate further. 2. Confirmation of whether the toxicity is specific to the chemical scaffold or the target. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. | Elimination of the solvent as the source of cytotoxicity. |
| Poor compound solubility | Check the inhibitor's solubility in your specific culture medium. Consider using a different solvent or formulation if necessary. | Prevention of compound precipitation and non-specific toxicity. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and confluency at the time of treatment. | More reproducible and consistent results across experiments. |
| Compound degradation | Aliquot the inhibitor stock solution and store it under the recommended conditions (e.g., -80°C, protected from light). Prepare fresh dilutions for each experiment. | Consistent inhibitor potency and activity over time. |
| Assay interference | Run a cell-free assay control by incubating the inhibitor with the assay reagents to check for direct chemical interference. | Confirmation that the observed signal change is due to a biological effect on the cells and not an artifact of the assay chemistry. |
Data Presentation
While specific CC50 values for AAK1 inhibitors are not extensively reported in the literature, the following table provides a template for how to present such data once generated. It is recommended to determine these values empirically for your specific inhibitor and cell lines of interest.
Table 1: Inhibitory Potency and Cytotoxicity of Select AAK1 Inhibitors
| Inhibitor | Target(s) & IC50 (nM) | Cell Line | Assay | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| LP-935509 | AAK1 (3.3), BIKE (14), GAK (320) | HEK293 | MTT | Data not available | Data not available |
| HeLa | LDH | Data not available | Data not available | ||
| SH-SY5Y | Resazurin | Data not available | Data not available | ||
| SGC-AAK1-1 | AAK1 (233), BMP2K (1480) | HEK293 | MTT | Data not available | Data not available |
| HeLa | LDH | Data not available | Data not available | ||
| SH-SY5Y | Resazurin | Data not available | Data not available | ||
| BMS-911172 | AAK1 (35) | HEK293 | MTT | Data not available | Data not available |
| HeLa | LDH | Data not available | Data not available | ||
| SH-SY5Y | Resazurin | Data not available | Data not available |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. CC50 (50% cytotoxic concentration) values should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Inhibitor Cytotoxicity using the MTT Assay
This protocol measures cell viability by assessing the metabolic activity of viable cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
AAK1 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the AAK1 inhibitor in complete culture medium. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Replace the medium in the wells with the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (set as 100% viability) and plot the percentage of cell viability against the inhibitor concentration to determine the CC50 value.
Protocol 2: Differentiating On-Target vs. Off-Target Cytotoxicity
This workflow helps to determine if the observed cytotoxicity is due to the inhibition of AAK1 or other kinases.
Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.
Signaling Pathways and Visualizations
Understanding the signaling pathways involving AAK1 can provide insights into potential on-target toxicities. AAK1 is a key regulator of clathrin-mediated endocytosis and is also involved in several other signaling cascades.
AAK1's Role in Clathrin-Mediated Endocytosis
AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the formation of clathrin-coated vesicles for endocytosis. Inhibition of AAK1 can disrupt this process.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition.
AAK1 in Other Signaling Pathways
AAK1 has been implicated in several other key cellular signaling pathways, and its inhibition could lead to downstream effects that contribute to cytotoxicity.
Caption: Overview of AAK1's involvement in various signaling pathways.
References
Technical Support Center: LP-922761 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent in vivo results with LP-922761. Our aim is to help you identify potential causes and implement effective solutions to ensure the reliability and reproducibility of your experimental data.
Troubleshooting Guide: Inconsistent In Vivo Efficacy of this compound
Question: We are observing significant variability in tumor growth inhibition in our xenograft studies with this compound. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent anti-tumor efficacy in vivo can stem from a variety of factors, ranging from the formulation of this compound to the experimental procedures and the animal model itself. Below is a systematic guide to help you troubleshoot this issue.
1. Compound Formulation and Administration:
-
Solubility and Stability: this compound is a small molecule with limited aqueous solubility. Inadequate solubilization or precipitation upon administration can lead to variable drug exposure.[1][2]
-
Recommendation: Ensure the formulation protocol is strictly followed. Visually inspect the formulation for any precipitation before each administration. Consider using a different vehicle or formulation strategy if solubility issues persist.
-
-
Route and Technique of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug absorption and bioavailability.[3]
-
Recommendation: Standardize the administration technique across all animals and technicians. For oral gavage, ensure proper placement to avoid accidental administration into the lungs. For injections, vary the injection site to prevent local tissue irritation and ensure consistent absorption.
-
2. Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Variable Drug Exposure: Differences in absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to inconsistent plasma and tumor concentrations of this compound.[2][4]
-
Recommendation: Conduct a pilot PK study to determine the time to maximum concentration (Cmax) and the overall drug exposure (AUC) in your specific animal model. This will help in selecting the optimal dosing regimen and sampling time points for PD studies.
-
-
Target Engagement: Inconsistent efficacy may be due to insufficient or variable inhibition of the target kinase in the tumor tissue.
-
Recommendation: Correlate efficacy data with target engagement biomarkers in tumor samples. This can be assessed by measuring the phosphorylation status of the target or its downstream substrates.
-
3. Animal Model and Husbandry:
-
Animal Health and Stress: The health status and stress levels of the animals can significantly influence experimental outcomes. Stress can alter physiological parameters that affect drug metabolism and immune function.
-
Recommendation: Allow for a proper acclimatization period for the animals upon arrival. Handle animals consistently and minimize environmental stressors such as noise and light fluctuations. Monitor animal health closely throughout the study.
-
-
Biological Variability: Inherent biological differences between animals, even within the same strain, can contribute to variability.
-
Recommendation: Increase the group size to enhance statistical power and account for individual variations. Randomize animals into treatment groups to minimize bias.
-
4. Experimental Design and Execution:
-
Lack of Blinding: Investigator bias, even if unintentional, can influence data collection and interpretation.
-
Recommendation: Whenever possible, blind the investigators who are performing the treatments, measuring tumors, and analyzing the data.
-
-
Tumor Measurement Technique: Inconsistent tumor measurement can be a major source of variability.
-
Recommendation: Use calipers for consistent tumor measurements and have the same technician perform the measurements throughout the study. Ensure that the formula used to calculate tumor volume is applied consistently.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For preclinical in vivo studies, this compound is typically formulated in a vehicle consisting of 10% DMSO, 40% PEG300, and 50% Saline. It is crucial to prepare this formulation fresh before each use and to ensure complete dissolution of the compound.
Q2: How critical is the timing of dosing and tumor measurement?
A2: The timing is critical. Dosing should be performed at the same time each day to maintain consistent drug levels. Similarly, tumor measurements should be taken on a regular schedule to accurately track tumor growth kinetics.
Q3: Can diet affect the in vivo efficacy of this compound?
A3: Yes, diet can influence the absorption of orally administered drugs and the overall health of the animals. It is recommended to use a standardized diet throughout the study and to ensure that all animals have free access to food and water.
Q4: What control groups should be included in our in vivo efficacy studies?
A4: At a minimum, you should include a vehicle control group to assess the natural progression of the tumor and a positive control group (a compound with known anti-tumor activity in your model) to validate the assay.
Quantitative Data Summary
The following table summarizes key in vivo parameters for this compound from internal validation studies. These values can serve as a benchmark for your experiments.
| Parameter | Value | Conditions |
| Recommended Dose Range | 25 - 100 mg/kg, daily (oral) | Mouse xenograft model (HCT116) |
| Maximum Tolerated Dose (MTD) | 150 mg/kg, daily (oral) | 14-day study in BALB/c mice |
| Plasma Half-life (T½) | 4 - 6 hours | Single 50 mg/kg oral dose in BALB/c mice |
| Tumor Growth Inhibition (TGI) | 60% - 85% at 100 mg/kg | HCT116 xenograft model, 21-day study |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add Saline to bring the formulation to the final volume and vortex until a clear, homogeneous solution is achieved.
-
Visually inspect the solution for any undissolved particles before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 HCT116 cells in the flank of each female athymic nude mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Treatment: Administer this compound or vehicle control orally once daily for 21 days.
-
Data Collection: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice and collect tumor tissues for pharmacodynamic analysis.
Visualizations
Caption: Troubleshooting workflow for inconsistent in vivo results.
Caption: Standard experimental workflow for in vivo efficacy studies.
References
refining experimental design for LP-922761 studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with LP-922761, a novel, potent, and selective inhibitor of the MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2, dual-specificity kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cancer cell lines.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro studies, we recommend reconstituting this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM. For in vivo applications, please refer to specific formulation protocols.
Q3: How should I store this compound solutions?
A3: this compound powder should be stored at -20°C. The 10 mM stock solution in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. For working solutions, we recommend fresh dilutions from the stock solution for each experiment.
Q4: What is the stability of this compound in cell culture media?
A4: this compound is stable in standard cell culture media containing 10% fetal bovine serum (FBS) for at least 72 hours at 37°C.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range.2. Ensure accurate and consistent cell seeding for all plates.3. Prepare fresh dilutions of this compound from a recently thawed aliquot of the stock solution. |
| No significant inhibition of ERK phosphorylation observed in Western Blot | 1. Insufficient concentration of this compound.2. Suboptimal incubation time.3. High basal activity of the MAPK pathway in the chosen cell line. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Optimize the incubation time; we recommend a starting point of 2 hours.3. Ensure the cell line is appropriate and has a constitutively active MAPK pathway for inhibition studies. |
| Unexpected cytotoxicity in control cells treated with vehicle (DMSO) | 1. DMSO concentration is too high.2. Cells are sensitive to DMSO. | 1. Ensure the final DMSO concentration in the culture media does not exceed 0.1%.2. If cells are particularly sensitive, lower the final DMSO concentration to 0.05% or less. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 100 µL of the drug solution to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 5 |
| HT-29 | Colon Cancer | 12 |
| HCT116 | Colon Cancer | 8 |
| MIA PaCa-2 | Pancreatic Cancer | 25 |
| PANC-1 | Pancreatic Cancer | 30 |
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Caption: Troubleshooting logic for inconsistent IC50 values.
Technical Support Center: Minimizing Off-Target Effects of LP-922761
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of the novel kinase inhibitor, LP-922761. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research and provide detailed protocols for validation experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can result in cellular toxicity and a lack of translatability from preclinical findings to clinical outcomes.[2] Minimizing these effects is crucial for the rigorous validation of this compound's mechanism of action and for the development of safe and effective therapeutics.[2]
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Several signs may suggest that the observed cellular phenotype is due to off-target activities of this compound. These include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when the intended target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.
-
Inconsistent Results with Structurally Different Inhibitors: A second, structurally distinct inhibitor targeting the same protein fails to produce the same biological effect.
-
Unusual Dose-Response Curve: The dose-response curve for the observed phenotype may be unusually broad or biphasic, suggesting the involvement of multiple targets with different affinities for the compound.
-
Cellular Toxicity at Low Concentrations: Significant cell death or morphological changes are observed at concentrations close to the IC50 for the primary target.
Q3: How can I proactively minimize off-target effects when designing my experiments with this compound?
A3: A proactive approach to experimental design can significantly reduce the risk of confounding off-target effects. Key strategies include:
-
Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Employ Orthogonal Validation Methods: Do not rely on a single experimental approach. Confirm key findings using a combination of pharmacological and genetic methods to ensure the observed phenotype is specifically linked to the inhibition of the intended target.
-
Utilize Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to confirm that the observed effects are not due to the chemical scaffold itself.
-
Confirm Target Engagement: Use biochemical or cellular assays to verify that this compound is binding to its intended target within the experimental system.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: Inconsistent Phenotypic Results Between Different Cell Lines
-
Potential Cause: The expression levels of the on-target or off-target proteins may vary significantly between different cell lines.
-
Troubleshooting Workflow:
-
Step 1: Characterize Protein Expression: Perform Western blotting or quantitative PCR (qPCR) to determine the relative expression levels of the intended target of this compound in each cell line.
-
Step 2: Correlate Expression with Potency: Analyze if there is a correlation between the expression level of the target protein and the potency (e.g., IC50) of this compound in inducing the phenotype.
-
Step 3: Consider Off-Target Expression: If no correlation is found, consider that a variable off-target protein may be responsible for the inconsistent results. Proteomic profiling can help identify potential off-target candidates that are differentially expressed between the cell lines.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Potency
-
Potential Cause: The potency of an inhibitor in a purified, in vitro kinase assay can differ from its potency in a complex cellular environment for several reasons:
-
ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which can artificially enhance inhibitor potency for ATP-competitive compounds. The high ATP concentration within a cell may reduce the apparent potency of this compound.
-
Cellular Environment: Factors such as cell permeability, efflux pumps, and the presence of scaffolding proteins can influence the effective intracellular concentration and binding of the inhibitor.
-
Off-Target Engagement: In a cellular context, the observed phenotype may be a composite of on-target and off-target effects.
-
-
Troubleshooting Workflow:
-
Step 1: Determine Mechanism of Action: Conduct kinetic analysis to understand if this compound is an ATP-competitive inhibitor.
-
Step 2: Perform Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in intact cells.
-
Step 3: Titrate ATP in In Vitro Assay: If this compound is ATP-competitive, perform the in vitro kinase assay at a physiological ATP concentration (typically 1-5 mM) to better reflect the cellular environment.
-
Data Presentation
Table 1: Comparative Analysis of this compound Potency in Different Assays
| Assay Type | Target/Phenotype | Cell Line | IC50 (nM) | Notes |
| In Vitro Kinase Assay | Purified Target Kinase | N/A | 5 | Low ATP concentration (10 µM) |
| In Vitro Kinase Assay | Purified Target Kinase | N/A | 150 | Physiological ATP concentration (1 mM) |
| Cellular Proliferation Assay | Anti-proliferative Effect | Cell Line A | 50 | High target expression |
| Cellular Proliferation Assay | Anti-proliferative Effect | Cell Line B | 500 | Low target expression |
| Cellular Target Engagement | Target Stabilization | Cell Line A | 25 | EC50 for target binding |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended target in intact cells by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein phenocopies the effect observed with this compound.
Methodology:
-
gRNA Design and Cloning: Design two to three independent guide RNAs (gRNAs) targeting the gene of the intended protein. Clone these gRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. If the vector contains a selection marker, apply the appropriate selection agent to enrich for transfected cells.
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the single-cell clones and validate the knockout of the target protein by Western blotting and DNA sequencing of the target locus.
-
Phenotypic Analysis: Perform the same phenotypic assay on the validated knockout cell lines that was used to characterize the effects of this compound. A similar phenotype in the knockout cells compared to the this compound-treated wild-type cells provides strong evidence for on-target activity.
Visualizations
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
Caption: Signaling pathways illustrating on-target versus off-target effects of this compound.
References
Technical Support Center: Challenges in Administering Peripherally Restricted Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the administration of peripherally restricted inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My peripherally restricted inhibitor shows high potency in in-vitro assays but lacks efficacy in animal models. What are the potential reasons?
A primary reason for this discrepancy is often poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility and poor permeability are common hurdles. Additionally, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, reducing its absorption.[2][3]
Q2: How can I determine if my inhibitor is peripherally restricted?
The key metric for assessing peripheral restriction is the brain-to-plasma (B/P) concentration ratio. A low B/P ratio indicates that the compound does not readily cross the blood-brain barrier (BBB). This is typically determined by measuring the compound's concentration in brain tissue and plasma samples at various time points after administration.
Q3: I'm observing high variability in efficacy between animals in the same treatment group. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the inhibitor. For oral gavage, technique is crucial to avoid esophageal injury and ensure the full dose is delivered.[4]
-
Formulation Issues: If the compound is in a suspension, ensure it is uniformly mixed before each administration.[1] For solutions, confirm the compound is fully dissolved and stable.
-
Biological Variability: Inherent physiological differences between animals can affect drug metabolism and absorption. Increasing the number of animals per group can improve statistical power.
-
Food Effects: The presence or absence of food can significantly impact the absorption of some compounds. Standardize the feeding schedule for all animals in the study.
Q4: My inhibitor is precipitating in the formulation or upon administration. How can I address this?
Precipitation can lead to inconsistent dosing and reduced bioavailability. Consider the following:
-
Solubility Limits: Do not exceed the compound's solubility limit in your chosen vehicle.
-
pH-Dependent Solubility: If your compound's solubility is pH-dependent, buffer the formulation to maintain an optimal pH.
-
Co-solvents and Excipients: Screen for suitable co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants to enhance solubility.
-
Preparation of Working Solutions: When diluting a stock solution (often in DMSO), add it to the vehicle with vigorous mixing to ensure rapid and uniform dispersion. Prepare working solutions fresh for each experiment.
Q5: What is the role of P-glycoprotein (P-gp) in peripheral restriction and how can I account for it?
P-glycoprotein is an efflux transporter highly expressed at the blood-brain barrier and in the intestine. It actively transports a wide range of substrates out of the brain and back into the gut lumen, respectively. This action is a key mechanism for maintaining the peripheral restriction of many compounds. If your inhibitor is a P-gp substrate, its brain penetration will be limited, and its oral bioavailability may be reduced. You can investigate if your compound is a P-gp substrate using in vitro models like Caco-2 permeability assays.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Symptoms:
-
Low plasma concentrations of the inhibitor after oral administration.
-
Lack of in vivo efficacy despite high in vitro potency.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Aqueous Solubility | - Salt Formation: For ionizable compounds, creating a salt form can improve solubility. - Particle Size Reduction: Micronization can increase the surface area for dissolution. - Formulation with Solubilizing Excipients: Use co-solvents, surfactants, or create amorphous solid dispersions. |
| Low Permeability | - Structural Modification: Modify the compound's structure to improve its lipophilicity (LogP between 1 and 3 is generally favorable). - Use of Permeation Enhancers: Include excipients that can transiently open tight junctions in the intestinal epithelium. |
| P-glycoprotein (P-gp) Efflux | - Co-administration with a P-gp Inhibitor: This can increase the absorption of P-gp substrates. Note that this may also increase brain penetration. - Structural Modification: Design analogs that are not P-gp substrates. |
| First-Pass Metabolism | - Different Route of Administration: Consider intraperitoneal or subcutaneous injection to bypass the liver initially. - Co-administration with a Metabolic Inhibitor: This can increase bioavailability but may lead to drug-drug interactions. |
Issue 2: Unexpected Off-Target Effects or Toxicity
Symptoms:
-
Adverse events in animal models not predicted by in vitro target-based assays.
-
Inconsistent or unexpected physiological responses.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Interaction with Unintended Targets | - In Vitro Profiling: Screen the inhibitor against a panel of related targets (e.g., kinase panel for a kinase inhibitor) to assess selectivity. - Phenotypic Screening: Use cell-based assays to observe the overall effect of the compound on cellular processes. |
| Metabolite Activity | - Metabolite Identification Studies: Identify the major metabolites of your inhibitor and test their activity in relevant assays. |
| Dose-Dependent Toxicity | - Dose-Response Study: Reduce the dose to determine if the toxicity is dose-dependent. |
| Formulation-Related Toxicity | - Vehicle Control Group: Always include a control group that receives only the vehicle to rule out toxicity from the formulation itself. |
Experimental Protocols
Protocol 1: Assessment of Brain-to-Plasma (B/P) Ratio
Objective: To determine the extent of brain penetration of a peripherally restricted inhibitor.
Methodology:
-
Animal Dosing: Administer the inhibitor to a cohort of rodents (e.g., mice or rats) via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, and 8 hours post-dose), collect blood samples via cardiac puncture or another appropriate method. Immediately following blood collection, euthanize the animal and excise the brain.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a specific volume of a suitable buffer.
-
Sample Extraction: Precipitate proteins from both plasma and brain homogenate samples by adding a solvent like acetonitrile, often containing an internal standard for quantification. Centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the supernatant from both plasma and brain homogenate samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Calculation of B/P Ratio: For each time point, divide the concentration of the inhibitor in the brain homogenate (ng/g) by the concentration in the plasma (ng/mL) to obtain the B/P ratio.
Data Presentation:
| Time Point (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | B/P Ratio |
| 0.5 | 150 | 7.5 | 0.05 |
| 1 | 250 | 10.0 | 0.04 |
| 2 | 180 | 7.2 | 0.04 |
| 4 | 90 | 3.6 | 0.04 |
| 8 | 30 | 1.2 | 0.04 |
Protocol 2: General Cytotoxicity Assessment
Objective: To determine if the inhibitor exhibits off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate a relevant cell line in a 96-well plate at an optimal density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in the cell culture medium. Add the compound-containing medium to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay: Use a cell viability assay such as MTT or CellTiter-Glo® to assess the number of viable cells in each well.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no cells" or "maximum inhibition" control (0% viability). Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating In Vivo Target Engagement of Novel Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone in the drug discovery and development pipeline. This guide provides a comparative overview of key methodologies for validating in vivo target engagement, offering insights into their principles, applications, and the nature of the data they generate. Demonstrating robust target engagement in a physiologically relevant context provides strong evidence for a compound's mechanism of action and is essential for establishing a clear relationship between target modulation and therapeutic effect.[1][2]
This document will explore several widely employed techniques for assessing in vivo target engagement, presenting their methodologies and comparative advantages.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating in vivo target engagement depends on several factors, including the nature of the target protein, the availability of specific tools (e.g., radiotracers, antibodies), and the specific questions being addressed in the study. The following table summarizes key characteristics of three prominent techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA®), and Biomarker Analysis.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA®) | Biomarker Analysis (Pharmacodynamic) |
| Principle | Non-invasive imaging technique that measures the distribution of a radiolabeled ligand, which competes with the drug for target binding.[1] | Measures the thermal stabilization of a target protein upon drug binding in tissues.[2][3] | Measures changes in downstream molecules or pathways as a result of target modulation. |
| Environment | In vivo (whole living organism). | Ex vivo (analysis of tissues from dosed animals). | Ex vivo (analysis of tissues or biofluids from dosed animals). |
| Key Outputs | Target occupancy (%), drug distribution, and pharmacokinetics in real-time. | Confirmation of direct target binding in various tissues, thermal stabilization shifts. | Target modulation, pathway activity, dose-response relationship. |
| Throughput | Low; requires specialized facilities and radiochemistry. | Medium to high; can be adapted for multi-well formats. | High; amenable to standard laboratory techniques like ELISA or qPCR. |
| Advantages | Provides quantitative, dynamic, and whole-body information non-invasively. | Directly measures the physical interaction between the drug and its target in a native environment. | Can provide a functional readout of target engagement and its biological consequences. |
| Limitations | Requires a suitable radiolabeled tracer for the target; expensive. | Requires tissues to be harvested; provides a snapshot in time. | Indirect measure of target engagement; biomarker must be robustly validated. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are generalized protocols for the three highlighted target engagement validation techniques.
Positron Emission Tomography (PET) Imaging Protocol
-
Animal Dosing: Administer the therapeutic compound (e.g., LP-922761) or vehicle control to a cohort of appropriate animal models (e.g., mice or rats) at various doses and time points.
-
Radiotracer Administration: At a specified time after drug administration, inject a radiolabeled ligand that specifically binds to the target of interest.
-
PET Imaging: Anesthetize the animals and place them in a microPET scanner. Acquire dynamic images over a set period to measure the uptake and distribution of the radiotracer in various tissues.
-
Image Analysis: Reconstruct the PET images and quantify the radioactivity in regions of interest (e.g., tumor, brain).
-
Target Occupancy Calculation: Compare the radiotracer signal in the drug-treated animals to the vehicle-treated animals to calculate the percentage of target occupancy at different drug doses. A reduction in signal in the treated group indicates target engagement by the drug.
Cellular Thermal Shift Assay (CETSA®) Protocol for Tissue Samples
-
Animal Dosing: Treat animals with the test compound or vehicle control.
-
Tissue Harvesting and Lysis: At the desired time point, euthanize the animals and harvest the tissues of interest. Lyse the tissues to release the proteins.
-
Heat Challenge: Aliquot the tissue lysates and heat them to a range of temperatures. Drug binding will stabilize the target protein, making it less prone to thermal denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA. A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.
Pharmacodynamic (PD) Biomarker Analysis Protocol
-
Animal Dosing: Administer a range of doses of the test compound or vehicle to cohorts of animals.
-
Sample Collection: At specified time points, collect relevant biological samples, which could include tissues (e.g., tumor biopsies) or biofluids (e.g., blood, urine).
-
Biomarker Quantification: Measure the levels or activity of the validated downstream biomarker. This can be done using various techniques:
-
ELISA: For quantifying the concentration of a protein biomarker.
-
Western Blot: For assessing the levels of a protein or its post-translational modifications (e.g., phosphorylation).
-
qPCR: For measuring changes in the gene expression of a target-regulated gene.
-
-
Data Analysis: Correlate the changes in the biomarker levels with the dose of the administered compound to establish a dose-response relationship for target engagement.
Visualizing Pathways and Workflows
Diagrams can effectively illustrate complex biological pathways and experimental procedures. The following are Graphviz DOT script-generated diagrams representing a hypothetical signaling pathway and a general workflow for in vivo target engagement validation.
Caption: Hypothetical signaling pathway for this compound.
References
A Comparative Analysis of LP-922761 and Other Selective AAK1 Inhibitors for Researchers
For drug development professionals and researchers investigating novel therapeutic avenues, the selective inhibition of Adaptor-Associated Kinase 1 (AAK1) presents a promising strategy for a range of indications, including neuropathic pain and viral infections. This guide provides a detailed comparison of LP-922761 with other notable selective AAK1 inhibitors, supported by experimental data and methodologies to aid in informed decision-making for future research.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the extracellular space.[1] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits and subsequent vesicle formation.[1] Its involvement in various signaling pathways, including the Notch and WNT pathways, further highlights its potential as a therapeutic target.[2] This guide focuses on a comparative analysis of this compound, a potent and selective AAK1 inhibitor, against other compounds in its class.
Quantitative Comparison of AAK1 Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and other selected AAK1 inhibitors. The data is presented to facilitate a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Potency of Selective AAK1 Inhibitors
| Compound | AAK1 IC50 (Enzyme Assay) | AAK1 IC50 (Cellular Assay) |
| This compound | 4.8 nM [3][4] | 7.6 nM |
| LP-935509 | 3.3 nM | Not Reported |
| BMS-986176 (LX-9211) | 2 nM | Not Reported |
| TIM-063 | 8.51 µM | Not Reported |
| TIM-098a | 0.24 µM | 0.87 µM |
| Baricitinib | 17 nM (Kd) | 34 nM (Kd) |
Table 2: Selectivity Profile of AAK1 Inhibitors Against Related Kinases
| Compound | BIKE IC50 | GAK IC50 |
| This compound | 24 nM | No significant activity |
| LP-935509 | 14 nM | 320 nM |
| BMS-986176 (LX-9211) | Not Reported | Not Reported |
| TIM-063 | Not Reported | Not Reported |
| TIM-098a | Not Reported | Not Reported |
| Baricitinib | Not Reported | 136 nM (Kd, cell-free), 272 nM (Kd, cell-based) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Caption: General workflow for an in vitro AAK1 kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize AAK1 inhibitors.
In Vitro AAK1 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of AAK1.
-
Reagents: Recombinant human AAK1 enzyme, a suitable substrate (e.g., a synthetic peptide corresponding to the AAK1 phosphorylation site on the AP2M1 subunit), ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP), kinase assay buffer, and the test inhibitor (e.g., this compound).
-
Procedure:
-
The AAK1 enzyme is pre-incubated with varying concentrations of the test inhibitor in the kinase assay buffer for a defined period (e.g., 10-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, typically by adding a stop solution (e.g., EDTA).
-
The extent of substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays (e.g., fluorescence-based), the signal is measured using a plate reader.
-
The concentration of the inhibitor that causes 50% inhibition of AAK1 activity (IC50) is calculated from the dose-response curve.
-
Cellular AAK1 Target Engagement Assay (e.g., NanoBRET™)
This assay measures the ability of a compound to bind to AAK1 within a live cell context.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 and a fluorescently labeled AAK1 tracer that binds to the ATP pocket of the kinase. A test compound that binds to the AAK1 ATP pocket will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293 cells are transiently transfected with a vector expressing an AAK1-NanoLuc® fusion protein.
-
The transfected cells are seeded into multi-well plates.
-
Cells are treated with varying concentrations of the test inhibitor.
-
The NanoBRET™ tracer is added to the cells.
-
After an incubation period, the NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a luminometer.
-
The BRET ratio is calculated, and the IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is determined.
-
Discussion
This compound emerges as a highly potent AAK1 inhibitor with low nanomolar efficacy in both enzymatic and cellular assays. Its selectivity profile, particularly its lack of significant activity against GAK, distinguishes it from some other inhibitors and may translate to a more favorable safety profile. For instance, while LP-935509 shows slightly higher potency against AAK1 in enzymatic assays, it also exhibits more significant inhibition of GAK.
The clinical-stage compound BMS-986176 (LX-9211) also demonstrates potent AAK1 inhibition and is being investigated for neuropathic pain. The repurposed drug Baricitinib, a JAK inhibitor, also shows activity against AAK1, which is thought to contribute to its potential antiviral effects. The TIM-063 and TIM-098a compounds, identified through a chemical proteomics approach, represent a different scaffold for AAK1 inhibition, with TIM-098a showing improved potency over its parent compound.
The choice of an AAK1 inhibitor for a specific research application will depend on the desired balance of potency, selectivity, and cell permeability. The experimental protocols provided herein offer a starting point for researchers to independently verify and compare the performance of these and other novel AAK1 inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of LP-922761 Versus Gabapentin in Pain Models: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
The management of chronic and neuropathic pain remains a significant challenge in clinical practice, driving the search for novel analgesics with improved efficacy and tolerability profiles. Gabapentin (B195806), a widely prescribed medication, provides relief for many patients but is often associated with dose-limiting side effects and incomplete efficacy. This guide provides a comparative overview of the investigational compound LP-922761 and gabapentin, focusing on their performance in preclinical pain models. Due to the early stage of research, publicly available data on this compound is limited. This document synthesizes the available information and outlines the standard experimental frameworks used to evaluate such compounds.
Mechanism of Action
A clear understanding of a compound's mechanism of action is crucial for interpreting its efficacy in various pain models.
Gabapentin
Gabapentin's primary mechanism of action involves its binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[4] While its structure is based on the neurotransmitter GABA, gabapentin does not bind to GABA receptors or influence GABA synthesis or uptake directly.[1]
Below is a diagram illustrating the proposed signaling pathway of gabapentin.
References
- 1. asra.com [asra.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Investigate LP-118, Ponatinib, Vincristine and Dexamethasone in Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) or Lymphoblastic Lymphoma (LBL) | Clinical Research Trial Listing [centerwatch.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of LP-922761, a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). Understanding the cross-reactivity of kinase inhibitors is crucial for elucidating their mechanism of action, predicting potential off-target effects, and guiding further drug development. While comprehensive public data on the full kinome scan of this compound is limited, this guide synthesizes available information to offer a comparative overview of its activity against related kinases.
Executive Summary
This compound is a highly potent inhibitor of AAK1 with an IC50 of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays.[1][2] Its cross-reactivity profile, based on available data, shows inhibitory activity against BMP-2-inducible protein kinase (BIKE), a kinase related to AAK1.[1][2] Notably, it exhibits no significant activity against Cyclin G-associated kinase (GAK), another member of the Numb-associated kinase (NAK) family to which AAK1 belongs.[1] Furthermore, this compound has been shown to be inactive against a panel of non-kinase targets, including opioid, adrenergic α2, and GABAa receptors, suggesting a degree of selectivity.
Cross-Reactivity Data of this compound
The following table summarizes the known inhibitory activities of this compound against its primary target and related kinases. It is important to note that this data is not derived from a comprehensive kinome-wide screen but from targeted assays.
| Kinase Target | Kinase Family | This compound IC50 (nM) | Reference Compound/Alternative | IC50 (nM) |
| AAK1 | NAK | 4.8 (enzymatic) | LP-935509 | 3.3 (enzymatic) |
| 7.6 (cellular) | 2.8 (cellular) | |||
| BIKE | NAK | 24 | LP-935509 | 14 |
| GAK | NAK | No Significant Activity | LP-935509 | 320 |
Signaling Pathways
To visualize the context in which this compound acts, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
While the precise, detailed protocols used for generating the this compound data are not publicly available, this section outlines a general methodology for conducting in vitro kinase assays to determine inhibitor potency and selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radiolabeled ATP [γ-32P])
-
Microplates (e.g., 384-well)
-
Plate reader or scintillation counter
General Procedure (Biochemical Kinase Assay):
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO to create a range of concentrations.
-
Assay Plate Preparation: The kinase, its specific substrate, and the assay buffer are added to the wells of a microplate.
-
Compound Addition: The serially diluted test compound is added to the assay plate. Control wells containing DMSO without the compound are included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified.
-
For ADP-Glo™ like assays: A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
For radiometric assays: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is measured using a scintillation counter.
-
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of AAK1. The available data indicates a favorable selectivity profile with limited cross-reactivity against the related kinase BIKE and no significant inhibition of GAK. The lack of activity at several non-kinase receptors further underscores its specificity. However, to fully characterize its off-target profile, a comprehensive kinome-wide screening would be necessary. The experimental workflow and protocols provided in this guide offer a foundational understanding of how such cross-reactivity studies are conducted, enabling researchers to critically evaluate and compare the selectivity of novel kinase inhibitors.
References
Validating AAK1 Inhibition: A Comparative Guide to p-AP2M1 Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the efficacy of novel Adaptor-Associated Kinase 1 (AAK1) inhibitors is a critical step. A key validation method involves monitoring the phosphorylation of the AP2M1 subunit of the adaptor protein 2 (AP-2) complex at threonine 156 (p-AP2M1). This guide provides a comprehensive comparison of AAK1 inhibitors validated using this method, complete with experimental data, detailed protocols, and visual workflows to support your research.
The Role of AAK1 in Clathrin-Mediated Endocytosis and the Significance of p-AP2M1
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. AAK1's primary substrate is the μ2 subunit of the AP-2 complex, AP2M1. Specifically, AAK1 phosphorylates AP2M1 at threonine 156 (Thr156). This phosphorylation event is critical for the proper function of the AP-2 complex, which is essential for the formation of clathrin-coated pits and the subsequent engulfment of cargo into the cell.
Given this central role, inhibiting AAK1 activity is a promising therapeutic strategy for various diseases, including neurological disorders, viral infections, and some cancers. The level of p-AP2M1 (Thr156) serves as a direct and reliable biomarker for AAK1 kinase activity. A decrease in p-AP2M1 levels upon treatment with a small molecule inhibitor provides strong evidence of target engagement and inhibition of AAK1 in cellular systems.
Comparative Analysis of AAK1 Inhibitors using p-AP2M1 Western Blot
Several small molecule inhibitors targeting AAK1 have been developed and validated by assessing their ability to reduce p-AP2M1 levels. The following table summarizes the quantitative data from various studies.
| Inhibitor | Cell Line | Concentration | Incubation Time | p-AP2M1 Inhibition | Reference |
| LP-935509 | SH-SY5Y | 0.1 µM | 2 hours | Significant reduction | |
| SH-SY5Y | 1 µM | 2 hours | Greater reduction than 0.1 µM | ||
| SGC-AAK1-1 | HEK293T | Serially diluted (starting below 1 µM) | 2 hours | Dose-dependent decrease | |
| Compound 17 | In vivo | Not Applicable | Acute administration | 82% reduction | |
| Compound 38 | Not Specified | 0.0428 µM (EC50) | Not Specified | Regulation of p-AP2M1 | |
| 25A | HT1080 / HEK293T | Not Specified | Not Specified | Blocked WNT3A-induced p-AP2M1 |
Experimental Protocol: p-AP2M1 Western Blot for AAK1 Inhibition Validation
This protocol outlines the key steps for performing a western blot to measure changes in p-AP2M1 levels following treatment with an AAK1 inhibitor.
1. Cell Culture and Inhibitor Treatment:
-
Culture cells (e.g., HEK293T, SH-SY5Y) to 70-80% confluency.
-
Treat cells with the AAK1 inhibitor at various concentrations for the desired time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Strip the membrane and re-probe with an antibody for total AP2M1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-AP2M1 is typically expressed as a ratio to total AP2M1.
Visualizing the Pathway and Workflow
To further clarify the underlying biological mechanism and the experimental process, the following diagrams are provided.
Caption: AAK1-AP2M1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: Experimental Workflow for p-AP2M1 Western Blot Validation.
Alternative Approaches and Considerations
While p-AP2M1 western blotting is a robust and widely used method, researchers can also consider alternative or complementary techniques to validate AAK1 inhibition. These include:
-
In vitro kinase assays: These assays directly measure the ability of an inhibitor to block the phosphorylation of a peptide substrate by recombinant AAK1. This provides a direct measure of the inhibitor's potency against the isolated enzyme.
-
Cellular thermal shift assays (CETSA): This method assesses the binding of an inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Phenotypic assays: Depending on the therapeutic area, functional assays that measure a biological outcome downstream of AAK1 inhibition can be employed. For example, in virology, a viral entry assay could be used.
Conclusion
The validation of AAK1 inhibitors through the monitoring of p-AP2M1 (Thr156) levels by western blot is a reliable and informative approach. This guide provides the necessary comparative data, a detailed experimental protocol, and clear visual aids to assist researchers in effectively designing and interpreting their AAK1 inhibitor validation studies. By leveraging these resources, scientists can confidently assess the efficacy of their compounds and advance the development of novel therapeutics targeting AAK1.
LP-922761: A Targeted Approach to Kinase Inhibition Compared to Broad-Spectrum Inhibitors
A detailed comparison of the selective AAK1 inhibitor, LP-922761, with the non-selective kinase inhibitors Imatinib, Dasatinib, and Sorafenib, highlighting differences in selectivity, mechanism of action, and potential therapeutic implications.
In the landscape of kinase inhibitor drug development, a critical distinction lies between highly selective agents that target specific kinases and non-selective inhibitors that engage a broader range of targets. This guide provides a comprehensive comparison of this compound, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Induced Protein Kinase (BIKE), with three widely used non-selective kinase inhibitors: Imatinib, Dasatinib, and Sorafenib. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to delineate the contrasting profiles of these molecules.
Executive Summary
This compound emerges as a highly selective kinase inhibitor, primarily targeting AAK1 and BIKE with high potency.[1][2][3][4][5] In contrast, Imatinib, Dasatinib, and Sorafenib exhibit a broad spectrum of activity, inhibiting multiple kinases across the kinome. This fundamental difference in selectivity dictates their mechanisms of action, potential therapeutic applications, and off-target effect profiles. While the non-selective nature of Imatinib, Dasatinib, and Sorafenib has proven effective in treating certain cancers by hitting multiple signaling pathways, it can also lead to a higher incidence of off-target side effects. This compound's targeted approach, on the other hand, suggests a more focused therapeutic window with a potentially more favorable safety profile.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the available quantitative data on the inhibitory activity of this compound and the non-selective kinase inhibitors against their respective targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are standard measures of inhibitor potency.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| AAK1 | 4.8 | Enzymatic Assay |
| AAK1 | 7.6 | Cellular Assay |
| BIKE | 24 | Enzymatic Assay |
| GAK, opioid, adrenergic α2, GABAa receptors | No significant activity | Not specified |
Table 2: Select Kinase Inhibition Profile of Imatinib
| Target Kinase | Kd (nM) | Assay Type | Reference |
| ABL1 | 25 | KINOMEscan | |
| KIT | 110 | KINOMEscan | |
| PDGFRα | 130 | KINOMEscan | |
| LCK | >10,000 | KINOMEscan | |
| SRC | >10,000 | KINOMEscan |
Table 3: Select Kinase Inhibition Profile of Dasatinib
| Target Kinase | Kd (nM) | Assay Type | Reference |
| ABL1 | <0.3 | KINOMEscan | |
| SRC | 0.5 | KINOMEscan | |
| LCK | 0.4 | KINOMEscan | |
| YES1 | 0.4 | KINOMEscan | |
| FYN | 0.4 | KINOMEscan | |
| KIT | 1.1 | KINOMEscan | |
| PDGFRβ | 3.1 | KINOMEscan |
Table 4: Select Kinase Inhibition Profile of Sorafenib
| Target Kinase | % of Control @ 10 µM | Assay Type | Reference |
| BRAF | 0.5 | KINOMEscan | |
| VEGFR2 (KDR) | 1 | KINOMEscan | |
| PDGFRβ | 1.5 | KINOMEscan | |
| c-KIT | 2 | KINOMEscan | |
| FLT3 | 3 | KINOMEscan | |
| RET | 4 | KINOMEscan |
Note: The data for the non-selective inhibitors represents a small fraction of their known targets and is intended to illustrate their broad activity. For a comprehensive understanding, consulting full kinome scan data is recommended.
Signaling Pathways
The distinct selectivity profiles of this compound and the non-selective inhibitors translate to their differential impact on cellular signaling pathways.
This compound and the AAK1/BIKE Signaling Pathways
This compound's primary targets, AAK1 and BIKE, are involved in distinct cellular processes. AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. By inhibiting AAK1, this compound can modulate the trafficking and signaling of various receptors. BIKE (BMP-2 Induced Protein Kinase) is involved in the bone morphogenetic protein (BMP) signaling pathway, which is crucial for bone formation and development.
Figure 1: Simplified AAK1 signaling pathway in clathrin-mediated endocytosis.
Non-Selective Kinase Inhibitors and their Broad Impact
In contrast, non-selective inhibitors like Imatinib, Dasatinib, and Sorafenib impact a multitude of signaling pathways simultaneously. For instance, Dasatinib's potent inhibition of both ABL and SRC family kinases affects pathways controlling cell proliferation, survival, and migration. Sorafenib's targeting of RAF, VEGFR, and PDGFR kinases disrupts key cancer-driving pathways like the MAPK/ERK pathway and angiogenesis.
Figure 2: Broad impact of non-selective inhibitors on multiple signaling pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a standard method for determining the IC50 value of a compound against a specific kinase.
Objective: To quantify the enzymatic activity of a kinase in the presence of a test compound and determine the concentration at which the compound inhibits 50% of the kinase activity.
Materials:
-
Recombinant Kinase (e.g., AAK1, ABL, SRC)
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate)
-
Test compound (e.g., this compound, Imatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup: a. To each well of the assay plate, add the diluted test compound. b. Add the kinase and its specific substrate to each well. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Experimental workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Cellular Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of its target proteins and downstream signaling molecules within a cellular context.
Objective: To detect changes in the phosphorylation status of specific proteins in cells treated with a kinase inhibitor.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Test compound (e.g., this compound, Dasatinib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in culture plates and grow to the desired confluency. b. Treat cells with the test compound at various concentrations for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape and collect the cell lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples with loading buffer. b. Separate proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest. c. Wash the membrane and then incubate with an HRP-conjugated secondary antibody. d. Repeat the washing steps.
-
Detection: a. Apply an ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for protein loading.
Protocol 3: In Vivo Tumor Xenograft Studies
This protocol describes a common method for evaluating the anti-tumor efficacy of a kinase inhibitor in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: a. Culture the cancer cell line to be used. b. Harvest and resuspend the cells in a suitable medium, with or without Matrigel. c. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer the test compound to the treatment group according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection). b. Administer the vehicle to the control group.
-
Monitoring: a. Measure tumor volume with calipers at regular intervals. b. Monitor the body weight and general health of the mice.
-
Endpoint and Analysis: a. At the end of the study (based on tumor size or a predetermined time point), euthanize the mice. b. Excise the tumors and measure their final weight. c. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Conclusion
The comparison between this compound and non-selective kinase inhibitors like Imatinib, Dasatinib, and Sorafenib underscores a fundamental strategic choice in drug development: precision versus breadth. This compound's high selectivity for AAK1 and BIKE suggests a potential for targeted therapeutic intervention with a lower likelihood of off-target effects. In contrast, the broad-spectrum activity of the non-selective inhibitors, while effective in certain malignancies, comes with a greater potential for complex side effect profiles due to the modulation of numerous signaling pathways. The choice between these approaches depends on the specific disease biology and the therapeutic window of the drug. For researchers and clinicians, a thorough understanding of a kinase inhibitor's selectivity profile, as determined by the experimental methods detailed in this guide, is paramount for its rational development and clinical application.
References
Preclinical Profile Showdown: A Comparative Analysis of AAK1 Inhibitors LP-922761 and BMS-986176
For researchers and drug development professionals, this guide provides a detailed preclinical comparison of two promising AAK1 inhibitors: Longboard Pharmaceuticals' peripherally-restricted LP-922761 and Bristol Myers Squibb's CNS-penetrant BMS-986176. This analysis is based on publicly available data and aims to highlight the key differentiating characteristics of these molecules.
Adaptor-associated kinase 1 (AAK1) has emerged as a compelling target for the treatment of neuropathic pain and other neurological disorders. Both this compound and BMS-986176 are potent inhibitors of this kinase, yet their distinct pharmacokinetic profiles suggest different therapeutic applications. While BMS-986176 is designed to act within the central nervous system, this compound is intended to exert its effects primarily in the periphery, potentially offering a different safety and efficacy profile.
At-a-Glance: Key Preclinical Data
The following tables summarize the available quantitative data for this compound and BMS-986176, offering a side-by-side view of their in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | AAK1 | Enzymatic | 4.8 |
| AAK1 | Cellular | 7.6 | |
| BIKE | Enzymatic | 24 | |
| BMS-986176 | AAK1 | Enzymatic | 2 |
Table 2: Pharmacokinetic Profile
| Compound | Species | Brain-to-Plasma Ratio | Key Characteristic |
| This compound | Mouse | 0.007 | Peripherally restricted |
| BMS-986176 | Rat | ~20 | CNS penetrant[1] |
Mechanism of Action: Targeting AAK1
Both molecules exert their therapeutic potential by inhibiting AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor trafficking.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition.
Experimental Deep Dive: Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies for key assays used in the evaluation of AAK1 inhibitors.
AAK1 Enzymatic Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of AAK1.
Caption: Workflow for a typical AAK1 enzymatic inhibition assay.
A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay. In this format, a recombinant AAK1 enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are used. The binding of the tracer to the kinase results in a high FRET signal. A test compound that binds to the ATP-binding site of AAK1 will displace the tracer, leading to a decrease in the FRET signal. The concentration-dependent inhibition is then used to calculate the IC50 value.
Cellular AAK1 Target Engagement Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit AAK1 activity within a cellular context.
Caption: Workflow for a cellular AAK1 target engagement assay.
One approach involves overexpressing AAK1 in a suitable cell line (e.g., HEK293). These cells are then treated with the test compound. Following treatment, the cells are lysed, and the phosphorylation status of a known AAK1 substrate, such as the μ2 subunit of the AP2 complex (AP2M1), is assessed by Western blotting using a phospho-specific antibody. A reduction in the phosphorylation of the substrate indicates target engagement by the inhibitor.
In Vivo Efficacy in Neuropathic Pain Models
BMS-986176 has demonstrated efficacy in rodent models of neuropathic pain[1]. While specific in vivo efficacy data for this compound has not been publicly disclosed, the rationale for developing a peripherally restricted AAK1 inhibitor is to target pain pathways outside of the central nervous system, potentially reducing CNS-related side effects.
Commonly used preclinical models for neuropathic pain include:
-
Chronic Constriction Injury (CCI): Involves loose ligatures placed around the sciatic nerve, leading to nerve damage and pain-like behaviors.
-
Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in a persistent neuropathic pain state.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of certain chemotherapeutic agents (e.g., paclitaxel) to induce neuropathic pain symptoms.
In these models, the efficacy of a test compound is typically assessed by measuring the reversal of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments, or thermal hyperalgesia (exaggerated response to a painful stimulus) using a radiant heat source.
Discussion and Future Directions
The preclinical data available for this compound and BMS-986176 highlight two distinct strategies for targeting AAK1. BMS-986176, with its significant CNS penetration, is being investigated for neuropathic pain where central mechanisms are believed to play a key role. In contrast, the peripherally restricted nature of this compound suggests a focus on pain states where peripheral nerve sensitization is the primary driver. This approach may offer a safety advantage by minimizing potential off-target effects in the brain.
Further head-to-head preclinical studies, including comprehensive kinase selectivity profiling, detailed pharmacokinetic and pharmacodynamic assessments in multiple species, and comparative efficacy studies in various pain models, would be invaluable for a more complete understanding of the relative merits of these two AAK1 inhibitors. The progression of both compounds through clinical development will ultimately determine the therapeutic utility of targeting AAK1 through either a central or peripheral mechanism.
References
Assessing the Specificity of the AAK1 Inhibitor LP-922761 in Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the on-target effects of a novel kinase inhibitor is a critical step in preclinical development. This guide provides a comprehensive comparison of the potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, LP-922761, with genetic knockout models to assess its specificity. By juxtaposing the phenotypic effects of genetic deletion of AAK1 with the pharmacological effects of this compound, we can infer the inhibitor's on-target activity.
This compound is a potent, selective, and orally active inhibitor of AAK1 with an IC50 of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays.[1][2][3] It also demonstrates inhibitory activity against the related kinase BMP-2 induced protein kinase (BIKE), with an IC50 of 24 nM.[2] Notably, this compound shows minimal activity against other kinases like cyclin G-associated kinase (GAK) and various receptors, suggesting a selective profile.[1] A key characteristic of this compound is its peripheral restriction, with a brain-to-plasma ratio of 0.007 in mice, making it a valuable tool for studying the peripheral roles of AAK1.
Comparative Analysis of this compound and AAK1 Knockout Models
The primary evidence for the specificity of this compound comes from comparing its effects to the phenotype of AAK1 knockout (KO) mice. Studies have shown that AAK1 KO mice exhibit a distinct phenotype related to pain perception. Specifically, these mice show a normal response in acute pain assays but a significantly reduced response to persistent pain. This suggests that the pharmacological inhibition of AAK1 by this compound should replicate this phenotype if the inhibitor is specific to its target.
| Feature | AAK1 Knockout Mice | Wild-Type Mice Treated with this compound | Reference Compound (LP-935509) |
| Target | AAK1 (gene deletion) | AAK1 (pharmacological inhibition) | AAK1 (pharmacological inhibition) |
| Acute Pain Response (Phase I Formalin Test) | Normal | Not explicitly stated for this compound, but implied to be normal as with other AAK1 inhibitors. | Normal |
| Persistent Pain Response (Phase II Formalin Test) | Markedly reduced | Reduced pain response | Reduced pain response |
| Neuropathic Pain (Spinal Nerve Ligation Model) | Did not develop tactile allodynia | Reverses fully established pain behavior | Reverses fully established pain behavior |
| Motor Function (Open-Field Assay) | Indistinguishable from wild-type | No significant non-pain-related phenotypes reported | No significant non-pain-related phenotypes reported |
Signaling Pathway and Experimental Workflow
The specificity of this compound can be understood through its role in the AAK1 signaling pathway. AAK1 is involved in clathrin-mediated endocytosis and has been identified as a novel target for neuropathic pain. The experimental workflow to validate the specificity of an inhibitor like this compound typically involves a multi-pronged approach, starting from in vitro kinase profiling to in vivo studies in animal models, including knockout mice.
References
Safety Operating Guide
Proper Disposal Procedures for LP-922761: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the novel research compound LP-922761. All personnel handling this material must adhere to the following procedures to ensure personal safety and environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals.
The following information is based on established best practices for the management of hazardous chemical waste in a laboratory setting. Since this compound is a new chemical entity, a comprehensive hazard characterization is the first and most critical step in determining the appropriate disposal pathway.
Waste Characterization: Identifying the Hazards of this compound
Before disposal, a thorough characterization of this compound waste must be conducted to determine if it meets the criteria of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA). This involves assessing the following characteristics: ignitability, corrosivity, reactivity, and toxicity.
Below is a summary of the hypothetical characterization data for this compound.
| Characteristic | Test Method | Result for this compound | Regulatory Limit | Hazardous? |
| Ignitability | EPA SW-846 Method 1010A | 75°C (167°F) | < 60°C (140°F) | No |
| Corrosivity | EPA SW-846 Method 9040C | pH 6.8 | ≤ 2 or ≥ 12.5 | No |
| Reactivity | Internal Observation | Stable with water | Reacts violently with water | No |
| Toxicity | EPA SW-846 Method 1311 | Below regulatory limits | Varies by contaminant | To be determined by TCLP |
Experimental Protocols for Hazard Determination
Detailed methodologies for the key experiments cited above are crucial for ensuring accurate waste characterization.
2.1. Ignitability Determination via Pensky-Martens Closed-Cup Method (Adapted from EPA Method 1010A)
This test determines the flash point of a liquid, which is the lowest temperature at which its vapors will ignite.[1][2][3]
-
Apparatus: Pensky-Martens closed-cup tester.
-
Procedure:
-
Fill the brass test cup with the this compound sample.
-
Close the lid, which is equipped with an ignition source.
-
Heat and stir the sample at a specified, constant rate.
-
At regular temperature intervals, introduce the ignition source into the cup while momentarily stopping the stirring.
-
The flash point is the lowest temperature at which a flash is observed inside the cup.[1]
-
2.2. Corrosivity (pH) Determination (Adapted from EPA Method 9040C)
This method measures the pH of aqueous wastes to determine if they are acidic or alkaline enough to be considered corrosive.[4]
-
Apparatus: Calibrated pH meter with a glass electrode.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions at a minimum of two points that bracket the expected pH of the sample (e.g., pH 4 and pH 7 for a neutral sample).
-
Ensure the sample is aqueous or has at least a 20% aqueous phase.
-
Immerse the electrode in the this compound solution.
-
Gently stir to ensure a homogeneous sample.
-
Record the pH reading once it has stabilized.
-
Step-by-Step Disposal Plan for this compound
Based on the characterization, a clear operational and disposal plan must be followed.
Step 1: Segregation and Containerization
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.
-
Collect all this compound waste (solid and liquid) in a designated, compatible, and properly sealed container. The container must be in good condition and have a secure, screw-type lid.
-
It is recommended to use the original chemical container for waste collection if it is in good condition.
Step 2: Labeling
-
Immediately label the waste container with a "HAZARDOUS WASTE" tag.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The composition of the waste (e.g., "this compound in methanol").
-
The primary hazards identified during characterization (e.g., "Caution: Novel Compound, Handle with Care").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator and laboratory location.
-
Step 3: Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment to prevent spills.
-
Incompatible wastes must be stored in separate secondary containment.
Step 4: Disposal Request
-
Once the waste container is full, or if waste generation is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Provide the EHS department with all available information on this compound, including any available Safety Data Sheets (SDS) or internal safety assessments.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the key decision points and the overall workflow.
Caption: Logical workflow for this compound waste disposal.
Caption: Experimental workflow for this compound disposal.
References
Essential Safety and Operational Guidance for Handling LP-922761
For researchers, scientists, and drug development professionals working with LP-922761, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) are strongly recommended to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side-shields | Ensure equipment is tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Hand Protection | Compatible chemical-resistant gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Skin and Body Protection | Laboratory coat | Impervious clothing, the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Not required under normal use | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational and Handling Procedures
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Recommended storage temperature:
-
Powder: -20°C for 3 years, 4°C for 2 years.
-
In solvent: -80°C for 6 months, -20°C for 1 month.
-
Emergency and First Aid Procedures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
| In Case of Skin Contact | Wash off with soap and plenty of water. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
Contaminated materials and the compound itself should be disposed of in accordance with institutional, local, state, and federal regulations.
Product:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
Contaminated Packaging:
-
Dispose of as unused product.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
